Losmapimod hydrochloride
Description
Contextualizing p38 Mitogen-Activated Protein Kinase (MAPK) Pathway in Pathophysiology
The p38 mitogen-activated protein kinases (MAPKs) are a family of enzymes that play a crucial role in cellular responses to stress and inflammation. jci.org These kinases are key components of a signaling cascade that translates external stimuli into cellular actions, including cell differentiation, apoptosis (programmed cell death), and the production of inflammatory mediators. wikipedia.orgmdpi.com The p38 MAPK pathway is activated by a variety of stressors such as cytokines, ultraviolet radiation, heat shock, and osmotic shock. wikipedia.org
Dysregulation of the p38 MAPK pathway has been implicated in the pathophysiology of numerous diseases. Its persistent activation is associated with chronic inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases. jscimedcentral.commdpi.comox.ac.uk In inflammatory diseases like rheumatoid arthritis, the p38 MAPK pathway drives the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), contributing to tissue damage. tandfonline.comnih.gov In neurodegenerative diseases like Alzheimer's, it is linked to the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles. jscimedcentral.commdpi.com Furthermore, in the context of cardiovascular disease, this pathway is involved in the inflammatory processes that lead to atherosclerosis. ox.ac.uk
The four main isoforms of p38 MAPK are p38-α (MAPK14), -β (MAPK11), -γ (MAPK12), and -δ (MAPK13). wikipedia.org The α and β isoforms are the most widely expressed and are central to the inflammatory response. openrheumatologyjournal.com
The Significance of Selective p38 MAPK Inhibition in Drug Discovery
Given the central role of the p38 MAPK pathway in inflammation and other disease processes, its inhibition has been a major focus of drug discovery efforts for over two decades. ox.ac.uktandfonline.com The primary rationale for targeting this pathway is to block the production of key inflammatory mediators, thereby reducing the pathological inflammation that drives many chronic diseases. nih.gov Selective inhibitors that specifically target p38 MAPK, particularly the α and β isoforms, have been sought to minimize off-target effects and potential toxicities. mdpi.comlongdom.org
The development of potent and selective p38 MAPK inhibitors has been a significant goal in the pharmaceutical industry. longdom.org Early research demonstrated that inhibiting this pathway could be effective in animal models of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. tandfonline.com However, the translation of these preclinical findings into successful clinical therapies has been challenging. Many early-generation p38 MAPK inhibitors failed in clinical trials due to a lack of efficacy or unacceptable side effects, such as liver and central nervous system toxicity. mdpi.commdpi.com These challenges have underscored the need for inhibitors with high selectivity and improved pharmacological profiles. mdpi.comnih.gov
Losmapimod (B1675150) Hydrochloride as a Next-Generation p38 MAPK Inhibitor: Historical Perspective and Rationale for Development
Losmapimod (also known by its development code GW856553X) emerged as a potent and selective inhibitor of the p38α and p38β isoforms of MAPK. guidetopharmacology.orgwikipedia.org It was originally discovered and developed by GlaxoSmithKline (GSK). wikipedia.org The rationale for its development was to create a therapeutic agent that could effectively modulate the inflammatory response in a variety of diseases by targeting a key signaling pathway. guidetopharmacology.org
Initially, GSK investigated losmapimod for the treatment of cardiovascular diseases, specifically acute coronary syndrome (ACS). guidetopharmacology.orgnih.gov The hypothesis was that by inhibiting p38 MAPK, losmapimod could stabilize atherosclerotic plaques and reduce the inflammatory response following a heart attack. guidetopharmacology.orgresearchgate.net Despite showing some promise in early phase trials, a large Phase 3 trial (LATITUDE-TIMI 60) did not demonstrate a significant improvement in cardiovascular outcomes, leading to the discontinuation of its development for this indication. wikipedia.orgresearchgate.net
GSK also explored losmapimod for other conditions, including chronic obstructive pulmonary disease (COPD) and major depressive disorder, but these investigations also did not lead to successful clinical outcomes. wikipedia.org
In 2019, Fulcrum Therapeutics acquired the rights to losmapimod. fulcrumtx.com Fulcrum's interest in the compound was based on the discovery that p38α/β MAPK inhibitors could suppress the expression of the DUX4 gene. fulcrumtx.com Aberrant expression of DUX4 is the underlying cause of facioscapulohumeral muscular dystrophy (FSHD), a progressive muscle-wasting disorder. fulcrumtx.commusculardystrophynews.com This new understanding provided a novel rationale for the development of losmapimod as a potential disease-modifying therapy for FSHD. fulcrumtx.com
Overview of Research Areas in Losmapimod Hydrochloride
The research into this compound has spanned several distinct therapeutic areas, reflecting the broad involvement of the p38 MAPK pathway in various pathophysiological processes.
Cardiovascular Disease: A significant body of research focused on the potential of losmapimod to improve outcomes in patients with acute coronary syndrome and atherosclerosis. ox.ac.uknih.gov Clinical trials were designed to assess its ability to reduce inflammation and prevent subsequent cardiovascular events. researchgate.net
Facioscapulohumeral Muscular Dystrophy (FSHD): Following its acquisition by Fulcrum Therapeutics, the primary research focus for losmapimod shifted to FSHD. fulcrumtx.com Clinical studies have investigated its potential to reduce the expression of the DUX4 gene, which is the root cause of the disease. clinicaltrials.govnih.gov These trials have assessed changes in muscle pathology and functional outcomes in patients with FSHD. clinicaltrials.govfulcrumtx.comfshdsociety.org
Chronic Obstructive Pulmonary Disease (COPD): Losmapimod was evaluated in clinical trials for its ability to reduce inflammation in the airways of patients with COPD. wikipedia.org
Neurodegenerative and Neuropsychiatric Disorders: The role of p38 MAPK in neuroinflammation has prompted research into the potential application of inhibitors like losmapimod for conditions such as Alzheimer's disease and major depressive disorder. wikipedia.orgacs.org
Oncology: More recent research has explored the potential of losmapimod to overcome resistance to certain cancer therapies, such as gefitinib (B1684475) in non-small cell lung cancer, by inhibiting signaling pathways that lead to drug resistance. nih.gov
Epilepsy: Preclinical studies have also investigated the potential neuroprotective effects of losmapimod in the context of epilepsy. frontiersin.org
Data Tables
Table 1: Key Research Areas for this compound
| Research Area | Rationale | Key Findings/Status |
| Cardiovascular Disease | Inhibition of p38 MAPK-mediated inflammation in atherosclerosis and acute coronary syndrome. guidetopharmacology.orgresearchgate.net | Phase 3 trial (LATITUDE-TIMI 60) did not meet its primary endpoint for improving cardiovascular outcomes. wikipedia.orgresearchgate.net |
| Facioscapulohumeral Muscular Dystrophy (FSHD) | Suppression of DUX4 gene expression, the root cause of FSHD. fulcrumtx.comfulcrumtx.com | Phase 2 and 3 trials have been conducted. clinicaltrials.govclinicaltrials.govfulcrumtx.com The Phase 3 REACH trial did not demonstrate a statistically significant difference from placebo on the primary endpoint, leading to the halting of the program. fulcrumtx.comfshdsociety.org |
| Chronic Obstructive Pulmonary Disease (COPD) | Reduction of airway inflammation. wikipedia.org | Phase 2 trials did not show significant improvement in lung function or other clinical endpoints. wikipedia.org |
| Oncology | Overcoming gefitinib resistance in non-small cell lung cancer. nih.gov | Preclinical studies suggest a potential role in suppressing drug-induced tetraploidization. nih.gov |
| Neurodegenerative Disorders | Modulation of neuroinflammation. acs.org | Explored as a potential therapeutic, but clinical development has been limited by the need for CNS-penetrant inhibitors. acs.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2.ClH/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4;/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUHBVFLSGIBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Action of Losmapimod Hydrochloride
Binding Kinetics and Specificity of Losmapimod (B1675150) Hydrochloride to p38 MAPK Isoforms
The efficacy and safety profile of a kinase inhibitor is largely determined by its binding kinetics and specificity for its target enzymes. Losmapimod has been characterized as a highly selective inhibitor with a distinct profile against the different isoforms of p38 MAPK.
There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta). myfshd.org Losmapimod demonstrates high potency and selectivity for the p38α and p38β isoforms. wikipedia.orgclinicaltrialsarena.comalzdiscovery.org Its inhibitory activity is significantly higher for these two isoforms compared to others in the MAPK family and a broader panel of kinases.
Research has quantified the binding affinity of Losmapimod, revealing a pKi (the negative logarithm of the inhibition constant) of 8.1 for p38α and 7.6 for p38β. medchemexpress.com This indicates a strong binding interaction with these targets. While the p38α, p38β, and p38γ isoforms are all expressed in skeletal muscle, p38α is the most abundant. myfshd.org Studies have shown that DUX4 expression, a key factor in Facioscapulohumeral Muscular Dystrophy (FSHD), is dependent on both the α and β isoforms of p38. nih.gov The specific inhibitory action of Losmapimod against p38γ and p38δ is not as potent, underscoring its selectivity for the α and β isoforms. This selectivity is considered a favorable characteristic, as it may reduce the potential for off-target effects. researchgate.net
| Isoform | Binding Affinity (pKi) |
|---|---|
| p38α (MAPK14) | 8.1 |
| p38β (MAPK11) | 7.6 |
Losmapimod functions as an ATP-competitive inhibitor. researchgate.net This means it binds to the ATP-binding pocket of the p38 kinase domain, directly competing with the enzyme's natural substrate, adenosine (B11128) triphosphate (ATP). By occupying this active site, Losmapimod prevents the phosphorylation and subsequent activation of the p38 MAPK enzyme, thereby blocking its signaling function. This mechanism of action is distinct from allosteric modulation, where an inhibitor would bind to a site other than the active site to induce a conformational change that reduces enzyme activity.
Surface plasmon resonance (SPR) analysis has been used to validate the direct binding of Losmapimod to MAPK14 (p38α). researchgate.net These studies also revealed that Losmapimod possesses slow dissociation rates (Koff), a kinetic property that has been associated with improved selectivity, a broader therapeutic window, and potentially lower toxicity. researchgate.net
Downstream Signaling Cascade Modulation by Losmapimod Hydrochloride
By inhibiting the activation of p38α and p38β, Losmapimod effectively dampens the entire downstream signaling cascade. This leads to reduced phosphorylation of subsequent kinases and modulation of transcription factors that are responsible for the expression of inflammatory and other stress-response genes.
One of the most critical downstream targets of p38 MAPK is the MAPK-activated protein kinase 2 (MK2). fulcrumtx.com Upon activation, p38 MAPK phosphorylates and activates MK2. This p38/MK2 signaling axis is crucial for the regulation of inflammatory cytokine production. fulcrumtx.com Losmapimod's inhibition of p38 MAPK directly prevents the phosphorylation and activation of MK2.
The engagement of Losmapimod with its target in a clinical setting has been demonstrated by measuring the phosphorylation levels of downstream substrates. A key biomarker used to assess Losmapimod's activity is the ratio of phosphorylated Heat Shock Protein 27 (pHSP27) to total HSP27. nih.gov HSP27 is a well-established substrate of the p38/MK2 pathway, and a reduction in its phosphorylation serves as a direct indicator of target engagement and pathway inhibition by Losmapimod. fulcrumtx.comnih.gov Other downstream substrates of the p38 pathway that are consequently affected by Losmapimod's inhibitory action include transcription factors like ATF1, ATF2, and MEF2C, as well as the tumor suppressor protein p53. drugbank.com
The p38 MAPK pathway plays a significant role in activating various transcription factors that are essential for the inflammatory response. myfshd.org Many substrates of p38α are transcription factors. myfshd.org While direct studies on Losmapimod's effect on NF-κB and AP-1 are specific, the inhibition of the p38 pathway is known to modulate these critical regulators of gene expression.
The p38α MAPK pathway, in particular, influences the biosynthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) at both the transcriptional and translational levels. guidetopharmacology.org The expression of these cytokines is heavily dependent on transcription factors including NF-κB and AP-1. Therefore, by inhibiting p38 MAPK, Losmapimod is understood to indirectly suppress the activation of these transcription factors, leading to a reduction in the expression of inflammatory genes.
Impact of this compound on Gene Expression and Protein Synthesis
The ultimate cellular consequence of p38 MAPK inhibition by Losmapimod is a significant alteration in gene expression and protein synthesis, particularly for genes involved in inflammation and cellular stress. This is the central mechanism behind its investigation for various medical conditions.
In the context of FSHD, Losmapimod was identified as a potent suppressor of the aberrant expression of the Double Homeobox 4 (DUX4) gene. clinicaltrialsarena.commdaconference.org Preclinical studies in FSHD patient-derived muscle cells demonstrated that Losmapimod treatment leads to a reduction in DUX4 expression and the activity of its downstream target genes. mdaconference.orgfshdsociety.org RNA-sequencing analyses confirmed that Losmapimod administration resulted in a DUX4 program-specific rescue in FSHD myotubes. mdaconference.org However, clinical trials in patients with FSHD did not demonstrate a statistically significant change in the expression of DUX4-driven genes. nih.govneurologylive.com
| Mechanism | Specific Target/Process | Effect of Losmapimod |
|---|---|---|
| Binding and Inhibition | p38α MAPK | Inhibition (pKi = 8.1) |
| p38β MAPK | Inhibition (pKi = 7.6) | |
| Downstream Signaling | Phosphorylation of MK2 and HSP27 | Reduced |
| Activation of NF-κB and AP-1 | Modulated/Suppressed | |
| Gene & Protein Expression | DUX4 Gene Program (preclinical) | Reduced Expression |
| Inflammatory Cytokine Synthesis (e.g., TNF-α, IL-1β) | Reduced |
Modulation of Pro-inflammatory Cytokine (e.g., TNF-α, IL-6, IL-1β) Production
The inhibition of the p38 MAPK pathway by losmapimod directly impacts the production and signaling of key pro-inflammatory cytokines. The p38α MAP kinase is a central regulator of inflammation, influencing the biosynthesis of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) at both the transcriptional and translational levels. guidetopharmacology.org
Clinical and preclinical studies have demonstrated the effects of losmapimod on various inflammatory biomarkers. In previous human clinical trials, losmapimod demonstrated an immediate effect on inflammatory markers such as C-reactive protein (CRP) and Interleukin-6 (IL-6), which are associated with acute inflammatory stress. fshdsociety.org In animal models, specifically spontaneously hypertensive stroke-prone rats, chronic treatment with losmapimod was shown to attenuate levels of IL-1β. medchemexpress.com This broad-spectrum activity underscores its mechanism in downregulating key mediators of the inflammatory response.
| Cytokine/Biomarker | Effect of Losmapimod | Study Context |
| TNF-α | Mechanistically inhibited | p38 MAPK is a key regulator of TNF-α biosynthesis. guidetopharmacology.org |
| IL-1β | Mechanistically inhibited / Attenuated | p38 MAPK regulates IL-1β biosynthesis; levels were attenuated in rat models. guidetopharmacology.orgmedchemexpress.com |
| IL-6 | Reduced | Levels were reduced in prior human clinical trials. fshdsociety.org |
| hsCRP | Reduced | Levels of high-sensitivity C-reactive protein were reduced in patients. nih.gov |
Effects on Chemokine and Adhesion Molecule Expression
The inflammatory response is critically dependent on the recruitment of leukocytes to sites of inflammation, a process mediated by chemokines and adhesion molecules expressed on the surface of endothelial cells. The expression of these molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intracellular Adhesion Molecule-1 (ICAM-1), is largely triggered by pro-inflammatory cytokines like TNF-α. nih.govmdpi.com
By inhibiting the p38 MAPK pathway, losmapimod reduces the upstream production of these pro-inflammatory cytokines. guidetopharmacology.org This upstream regulation is mechanistically expected to lead to a downstream reduction in the expression of endothelial adhesion molecules. The reduced expression of VCAM-1 and ICAM-1 would, in turn, limit the adhesion and subsequent migration of leukocytes from the bloodstream into tissues, thereby mitigating the inflammatory cascade. nih.govnih.gov
Influence of this compound on Cellular Processes
The p38 MAPK pathway, which losmapimod inhibits, is centrally involved in fundamental cellular processes including proliferation, apoptosis, differentiation, and remodeling. selleckchem.com
Cell Proliferation and Apoptosis Pathways
Losmapimod has demonstrated effects on cell survival and death pathways. In the context of Facioscapulohumeral Muscular Dystrophy (FSHD), which is caused by the aberrant expression of the DUX4 gene, losmapimod was shown to inhibit muscle cell death in patient-derived myotubes. fulcrumtx.commdaconference.org The DUX4 protein is toxic to muscle cells, and by inhibiting its downstream signaling pathways, losmapimod promotes cell survival. musculardystrophynews.com
Furthermore, preclinical studies of myocardial ischemia-reperfusion injury showed that inhibition of p38 MAPK is cardioprotective, leading to increased cell viability. nih.gov In a xenograft mouse model, treatment with losmapimod resulted in an increased number of both human and mouse muscle cells, which is consistent with p38 inhibition promoting myoblast proliferation. nih.gov
Cellular Differentiation and Remodeling Mechanisms
Losmapimod has been extensively studied for its potential to modify pathological cellular remodeling, particularly in muscle and cardiac tissues. In FSHD, the disease is characterized by the progressive replacement of muscle with fat and fibrous tissue, a form of maladaptive remodeling. fulcrumtx.com Although a phase 2b clinical trial (ReDUX4) did not meet its primary endpoint of reducing DUX4-driven gene expression, it did show that losmapimod was associated with potential improvements in structural outcomes, including reduced muscle fat infiltration compared to placebo. nih.govfulcrumtx.com This suggests an effect on slowing the pathological remodeling process in muscle.
Importantly, in vitro studies demonstrated that while inhibiting the DUX4 program, losmapimod did not negatively impact myogenesis, the process of muscle cell differentiation. mdaconference.org In animal models of hypertension, losmapimod was also found to attenuate cardiac remodeling. medchemexpress.com
| Process | Effect of Losmapimod | Research Context |
| Muscle Remodeling | Reduced muscle fat infiltration | Observed in the ReDUX4 clinical trial for FSHD. nih.govfulcrumtx.com |
| Cardiac Remodeling | Attenuated | Demonstrated in spontaneously hypertensive rat models. medchemexpress.com |
| Myogenesis | No negative impact | In vitro studies showed muscle cell differentiation was not impaired. mdaconference.org |
Immune Cell Function and Activation States
Losmapimod has been shown to modulate immune cell function and activation. In clinical studies involving older individuals, losmapimod was observed to restore the normal immune response to a viral antigen challenge, suggesting it can enhance specific aspects of adaptive immunity. fshdsociety.org It has been proposed that losmapimod could enhance T-cell responses while simultaneously decreasing broader inflammatory responses. globenewswire.com
The mechanism of p38 inhibition is believed to positively impact the balance between the innate and adaptive immune systems, which can be dysregulated during severe infections and inflammatory conditions. fshdsociety.orgfulcrumtx.com By reducing the exaggerated pro-inflammatory responses, losmapimod may help restore the antigen-specific immune functions necessary for pathogen clearance. fulcrumtx.com
Preclinical Pharmacodynamics and Efficacy Studies of Losmapimod Hydrochloride
In Vitro Efficacy in Primary Cells and Established Cell Lines
Suppression of Inflammatory Mediators in Macrophages and Monocytes
The p38 MAPK pathway is integral to the production of inflammatory mediators by innate immune cells like macrophages and monocytes. frontiersin.org In vitro studies have shown that losmapimod (B1675150) effectively suppresses these functions. In LPS-activated human monocytes, losmapimod significantly decreased the expression of cyclooxygenase-2 (COX2) and the subsequent production of Prostaglandin E2 (PGE2), a key inflammatory lipid mediator. ucl.ac.uk
Furthermore, investigations using whole blood from various species have demonstrated the inhibitory potential of p38 MAPK inhibitors on cytokine release. A study using a losmapimod analogue showed potent, dose-dependent inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) release in human whole blood and peripheral blood mononuclear cells (PBMCs). nih.govkarger.com This highlights the direct anti-inflammatory effect of targeting the p38 pathway in primary human immune cells. In line with these findings, treatment with losmapimod has been observed to reduce baseline serum levels of inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) in elderly individuals, suggesting an impact on the chronic low-grade inflammation associated with aging, often termed "inflamm-ageing". nih.govfulcrumtx.com
| Compound | Target | Assay | IC50 (nM) |
| Losmapimod analogue | p38α MAP Kinase | Enzyme Assay | 2.6 |
Table 1: In vitro inhibitory activity of a losmapimod analogue against p38α MAP kinase. Data sourced from Karger Publishers. karger.com
Effects on Fibroblast Activation and Extracellular Matrix Production
Fibroblasts are key cells in tissue homeostasis and wound healing, but their persistent activation can lead to fibrosis, characterized by excessive deposition of extracellular matrix (ECM). liverpool.ac.uk Inflammatory mediators and cellular stress can drive this pathological activation. researchgate.net Preclinical research indicates that losmapimod can directly influence fibroblast activity. In an in vitro model using senescent human dermal fibroblasts, which contribute to the aging tissue environment, losmapimod treatment significantly reduced the production of the chemokine CCL2. ucl.ac.uk CCL2 is a potent chemoattractant for monocytes, and its reduction suggests that losmapimod can disrupt the cycle of inflammation and fibroblast activation. ucl.ac.uk While extensive in vitro studies on losmapimod's direct impact on ECM protein synthesis by fibroblasts are not widely published, its ability to curb the production of pro-inflammatory and pro-fibrotic mediators like CCL2 from fibroblasts points to a mechanism for attenuating pathological tissue remodeling.
Modulation of Endothelial Cell Dysfunction
The endothelium is a critical regulator of vascular tone and inflammation; its dysfunction is a key event in the pathogenesis of cardiovascular diseases. researchgate.net The p38 MAPK pathway is activated in endothelial cells in response to inflammatory stimuli and contributes to dysfunction. fulcrumtx.com Preclinical and early clinical studies have shown that losmapimod can positively modulate endothelial function. In a hypertensive rat model prone to stroke, losmapimod treatment improved endothelial function. nih.gov Furthermore, p38 inhibition has been demonstrated in experimental models to reduce angiotensin II-induced endothelial damage, a key mechanism in vascular disease. frontiersin.org These findings suggest that losmapimod can protect the vasculature by mitigating stress- and inflammation-induced endothelial dysfunction.
Pharmacological Effects in Disease-Relevant Animal Models
Models of Systemic Inflammation (e.g., LPS-induced inflammation, collagen-induced arthritis)
Losmapimod has demonstrated efficacy in animal models of systemic inflammation, which are crucial for understanding its potential in diseases like sepsis and rheumatoid arthritis.
LPS-Induced Inflammation: In a rat model of systemic inflammation induced by intravenous lipopolysaccharide (LPS), orally administered losmapimod produced a marked reduction in circulating levels of the inflammatory cytokine TNF-α. nih.gov This confirms that losmapimod has significant systemic anti-inflammatory activity in vivo.
Collagen-Induced Arthritis (CIA): The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing key pathological features like joint inflammation, synovitis, and bone erosion. musculoskeletalkey.comresearchgate.net In a study using a murine acute CIA model, daily administration of losmapimod (referred to as GW856553X) significantly ameliorated the signs of arthritis. sec.gov The treatment led to a dose-dependent reduction in clinical arthritis scores and was supported by histological evidence of reduced joint inflammation and destruction across multiple joints. sec.gov These findings provided a strong preclinical rationale for investigating p38 inhibitors in inflammatory arthritis. researchgate.net
| Treatment Group | Outcome | Result |
| Losmapimod (0.8-4 mg/kg) | Clinical Arthritis Score | Significant reduction vs. vehicle |
| Losmapimod (10-20 mg/kg) | Clinical Arthritis Score | Significant reduction vs. vehicle |
| Losmapimod (all doses) | Joint Histology | Reduced inflammation and destruction |
Table 2: Efficacy of Losmapimod (GW856553X) in a Murine Acute Collagen-Induced Arthritis (CIA) Model. Data sourced from ResearchGate. sec.gov
Efficacy in Models of Organ-Specific Inflammation and Injury
Losmapimod has also been evaluated in various animal models representing organ-specific damage where inflammation is a key driver of pathology.
Cardiovascular Injury: In a hypertensive, stroke-prone rat model, losmapimod was shown to reduce cardiac remodeling and decrease the production of the pro-inflammatory cytokine Interleukin-1 (IL-1). nih.gov In a separate model, losmapimod was found to ameliorate doxorubicin-induced cardiotoxicity in mice, attenuating cardiac dysfunction and reducing the expression of inflammatory markers such as IL-1α and IL-6.
Renal Injury: In the same hypertensive rat model, losmapimod treatment also led to improved renal function, suggesting a protective effect against end-organ damage associated with cardiovascular disease. nih.gov
Neurological Injury: In a rat model of pilocarpine-induced epilepsy, losmapimod treatment protected hippocampal neurons from damage. This neuroprotective effect was associated with a reduction in neuronal apoptosis and a decrease in the levels of inflammatory cytokines, including TNF-α, IL-1β, and IL-6, within the brain.
Muscular Dystrophy: In a mouse xenograft model of Facioscapulohumeral Muscular Dystrophy (FSHD), where human muscle cells are implanted into mice, losmapimod was shown to suppress the expression of the DUX4 gene, which is considered the root cause of the disease. annualreports.com
Anti-fibrotic Effects in Preclinical Animal Models
The anti-fibrotic properties of losmapimod have been observed in various preclinical settings. In an in vitro model of Chagas disease cardiomyopathy, losmapimod demonstrated an anti-fibrotic effect by inhibiting collagen deposition in cardiac fibroblasts. alzdiscovery.org As mentioned previously, in animal models of the renal disease FSGS, p38 MAPK inhibition by losmapimod resulted in a reduction in glomerulosclerosis, a form of fibrosis in the kidney. dovepress.com In the context of FSHD, losmapimod has been associated with a reduction in muscle fat infiltration, which is a key pathological feature involving the replacement of muscle tissue with fat and fibrous tissue. fulcrumtx.com
Dose-Response Relationships and Target Engagement in Preclinical Models
Preclinical studies have established a clear dose-response relationship for losmapimod and have confirmed its engagement with its target, p38 MAPK. In a rat model of acute pain, losmapimod exhibited both antiallodynic and antihyperalgesic effects in a dose-dependent manner. In FSHD patient-derived myotubes, losmapimod demonstrated a dose-dependent reduction of DUX4-driven gene expression.
Target engagement, often measured by the phosphorylation of downstream substrates like HSP27, has been consistently observed. In a phase 1 study that included preclinical data, dose-dependent target engagement was seen in both blood and muscle tissue. This was further supported by preclinical models for FSHD, where losmapimod accumulated in muscle to concentrations sufficient to inhibit DUX4 function. These studies confirmed that losmapimod reaches its intended target in relevant tissues and exerts a biological effect in a dose-dependent fashion.
Biomarker Validation in Animal Studies (e.g., p38 MAPK phosphorylation, cytokine levels, DUX4-driven gene expression)
Preclinical animal studies have been instrumental in validating biomarkers to assess the pharmacological activity of losmapimod hydrochloride. These studies have primarily focused on its mechanism of action as a p38 mitogen-activated protein kinase (MAPK) inhibitor and its effects on downstream signaling pathways, including cytokine production and the expression of DUX4-driven genes, which is implicated in Facioscapulohumeral Muscular Dystrophy (FSHD). fulcrumtx.comguidetopharmacology.org
p38 MAPK Phosphorylation:
The activation of the p38 MAPK pathway is a key event in various cellular processes, including inflammation and stress responses. nih.govjci.org Animal models have been utilized to demonstrate that losmapimod effectively inhibits the phosphorylation of p38 MAPK. For instance, in a rat model of pilocarpine-induced epilepsy, treatment with losmapimod resulted in a significant reduction in the expression of phosphorylated p38 (p-p38) in hippocampal tissues. frontiersin.org This inhibition of p38 phosphorylation is a direct indicator of target engagement by losmapimod. frontiersin.org Similarly, in a murine model of acute pain induced by carrageenan injection, losmapimod prevented the activation of p38, as measured by a decrease in p-p38 expression in neurons at 2 hours post-injection. nih.gov
Cytokine Levels:
The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines. guidetopharmacology.orgnih.gov Animal studies have shown that losmapimod can effectively suppress the levels of these cytokines. In the pilocarpine-induced epilepsy rat model, losmapimod treatment led to a notable decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in hippocampal tissues. frontiersin.org These findings underscore the anti-inflammatory properties of losmapimod, mediated through its inhibition of the p38 MAPK pathway. frontiersin.org
DUX4-Driven Gene Expression:
In the context of FSHD, the aberrant expression of the double homeobox 4 (DUX4) gene is a primary pathogenic driver. fulcrumtx.comnih.gov Preclinical studies using a mouse xenograft model, where human FSHD myoblasts are transplanted into immunodeficient mice, have been pivotal in evaluating losmapimod's effect on DUX4. jci.orgnih.gov In this model, treatment with losmapimod resulted in a dose-dependent decrease in the mRNA levels of DUX4 and its downstream target genes, such as MBD3L2, ZSCAN4, and LEUTX. nih.govfulcrumtx.com A significant reduction of approximately 80% in DUX4 and its target genes was observed. nih.gov These preclinical findings provided a strong rationale for investigating losmapimod in clinical trials for FSHD, with DUX4-driven gene expression as a key biomarker. fulcrumtx.comfulcrumtx.com Although a subsequent clinical trial did not meet its primary endpoint of reducing DUX4-driven gene expression, the preclinical data clearly demonstrated target engagement and a biological effect in a relevant animal model. fulcrumtx.comfulcrumtx.comnih.gov
Table 1: Summary of Losmapimod's Effects on Biomarkers in Animal Models This table is interactive. Click on the headers to sort the data.
| Animal Model | Biomarker | Effect of Losmapimod | Reference |
|---|---|---|---|
| Rat (Pilocarpine-induced epilepsy) | p-p38 MAPK | ↓ | frontiersin.org |
| Rat (Pilocarpine-induced epilepsy) | TNF-α | ↓ | frontiersin.org |
| Rat (Pilocarpine-induced epilepsy) | IL-1β | ↓ | frontiersin.org |
| Rat (Pilocarpine-induced epilepsy) | IL-6 | ↓ | frontiersin.org |
| Mouse (Carrageenan-induced pain) | p-p38 MAPK | ↓ | nih.gov |
| Mouse (FSHD Xenograft) | DUX4 mRNA | ↓ | nih.gov |
| Mouse (FSHD Xenograft) | MBD3L2 mRNA | ↓ | fulcrumtx.com |
| Mouse (FSHD Xenograft) | ZSCAN4 mRNA | ↓ | fulcrumtx.com |
| Mouse (FSHD Xenograft) | LEUTX mRNA | ↓ | fulcrumtx.com |
Therapeutic Potential and Mechanistic Rationale for Losmapimod Hydrochloride in Disease Research
Inflammatory and Autoimmune Disorders
The anti-inflammatory properties of p38 MAPK inhibition provide a strong rationale for investigating losmapimod (B1675150) in diseases characterized by chronic inflammation and immune system dysregulation.
In rheumatoid arthritis (RA), the p38 MAPK pathway is a pivotal component in the signaling cascade that drives the overproduction of pro-inflammatory cytokines within the synovial joints, leading to inflammation and tissue destruction. The mechanism of losmapimod involves binding to the ATP-binding pocket of the p38 MAPK enzyme, preventing its activation and the subsequent phosphorylation of downstream targets. This blockade effectively curtails the production of key inflammatory mediators like TNF-α and IL-6, which are central to the pathophysiology of RA. Research has focused on this mechanism to reduce joint inflammation and potentially slow disease progression.
| Target Pathway | Mechanism of Action | Key Downstream Effects | Therapeutic Rationale in RA |
|---|---|---|---|
| p38 Mitogen-Activated Protein Kinase (MAPK) α/β | Selective, ATP-competitive inhibition | Decreased phosphorylation of downstream kinases and transcription factors | Reduce pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) |
| Inhibition of inflammatory cell activation | Alleviate synovial inflammation and joint damage |
The p38 MAPK signaling pathway is known to be activated in the intestinal mucosa of patients with Inflammatory Bowel Disease (IBD), including Crohn's disease and ulcerative colitis. This activation contributes to the excessive inflammatory response characteristic of the disease. The inhibition of p38 MAPK is therefore a rational target for therapeutic intervention. While the p38 MAPK pathway is a focus of IBD research, specific preclinical studies detailing the effects of losmapimod in animal models of IBD are not extensively documented in publicly available literature. The theoretical basis for its use would be to reduce the production of inflammatory cytokines in the gut, thereby mitigating mucosal damage.
Systemic Lupus Erythematosus (SLE) and psoriasis are autoimmune diseases where the p38 MAPK pathway is implicated in the inflammatory processes. In SLE, the pathway is involved in the production of autoantibodies and the inflammatory cascade that leads to multi-organ damage. In psoriasis, p38 MAPK activation in keratinocytes and immune cells contributes to the hyperproliferation and inflammation characteristic of psoriatic plaques. Although targeting p38 MAPK is a valid scientific approach for these conditions, specific research on losmapimod in preclinical animal models of SLE and psoriasis is limited in published studies.
Chronic Obstructive Pulmonary Disease (COPD) is characterized by chronic inflammation of the airways. The p38 MAPK pathway is implicated in the inflammatory pathogenesis of both the pulmonary and systemic aspects of COPD. Losmapimod was investigated for its potential to reduce this inflammation. While clinical trials did not ultimately demonstrate sufficient efficacy to warrant continued development for COPD, the research provided insights into its biological activity. For instance, some studies showed that losmapimod could reduce levels of systemic inflammatory markers.
| Study Focus | Key Biomarker/Endpoint | Observed Effect of Losmapimod |
|---|---|---|
| Systemic Inflammation | C-Reactive Protein (CRP) | Reduction observed in some studies |
| Systemic Inflammation | Fibrinogen | Reduction observed in some patient populations |
| Pulmonary Function | Exacerbation Rate / Lung Function | No significant improvement demonstrated in major trials |
Cardiovascular Diseases
The role of inflammation in the initiation and progression of cardiovascular diseases, particularly atherosclerosis, has led to the investigation of anti-inflammatory therapies.
Atherosclerosis is now understood to be a chronic inflammatory disease. The p38 MAPK pathway is activated in endothelial cells, smooth muscle cells, and macrophages within atherosclerotic plaques, contributing to vascular inflammation and plaque instability. Preclinical data from in vitro and in vivo studies suggested a protective role for p38 inhibition in cardiovascular diseases. The therapeutic rationale for losmapimod was to inhibit this pathway, thereby reducing the production of inflammatory mediators within the vasculature, potentially stabilizing plaques and reducing cardiovascular events. However, a large-scale clinical trial in patients with acute myocardial infarction (the LATITUDE-TIMI 60 trial) did not show a reduction in the risk of major ischemic cardiovascular events compared to placebo.
| Research Phase | Model/Population | Key Findings |
|---|---|---|
| Preclinical | In vitro and in vivo models | Suggested a protective role of p38 inhibition in atherosclerosis development. |
| Clinical (Phase 3) | Patients with acute myocardial infarction | Did not significantly reduce the composite of cardiovascular death, MI, or severe recurrent ischemia. |
| Clinical (Exploratory) | Patients with acute coronary syndrome | Reduced levels of inflammatory biomarkers such as IL-6 and CRP in smaller studies. |
Myocardial Injury and Remodeling in Ischemic Heart Disease
The rationale for using losmapimod in ischemic heart disease stems from the central role of p38 MAPK-stimulated inflammation in the processes of atherogenesis, plaque destabilization, and the adverse cardiac remodeling that follows a myocardial infarction (MI). mdpi.com Inflammation after an MI can negatively affect the healing of heart muscle tissue and increase the risk of subsequent cardiovascular events. nih.gov
Initial phase 2 trials suggested that losmapimod could attenuate inflammation and potentially improve outcomes. mdpi.com However, a large, randomized, placebo-controlled phase 3 trial (LATITUDE-TIMI 60) was conducted to evaluate the efficacy of losmapimod in patients hospitalized with an acute MI. alzdiscovery.org The study did not show a reduction in the primary composite endpoint of cardiovascular death, recurrent MI, or severe recurrent ischemia requiring urgent revascularization. alzdiscovery.orgnih.gov Despite not improving clinical outcomes, losmapimod administration was associated with a decrease in certain biomarkers of inflammation and cardiac stress, such as C-reactive protein (CRP) and N-terminal pro-b-type natriuretic peptide (NT-pro-BNP), particularly in the acute phase post-MI. alzdiscovery.org
Table 1: Summary of Key Findings from the LATITUDE-TIMI 60 Trial for Losmapimod in Acute Myocardial Infarction
| Endpoint/Biomarker | Observation | Reference |
|---|---|---|
| Primary Clinical Endpoint (CV death, MI, severe recurrent ischemia) | No significant reduction compared to placebo. | alzdiscovery.org |
| Hospitalization for Heart Failure | No significant difference compared to placebo. | alzdiscovery.org |
| C-reactive protein (CRP) | Reduced levels in the acute setting after MI. | alzdiscovery.org |
| N-terminal pro-b-type natriuretic peptide (NT-pro-BNP) | Significantly reduced levels for up to 12 weeks post-MI. | alzdiscovery.org |
Modulating Heart Failure Progression through p38 MAPK Inhibition
The p38 MAPK pathway is activated in response to various stressors associated with heart failure, including hypertension and myocardial ischemia, leading to the production of inflammatory cytokines that contribute to adverse cardiac remodeling and disease progression. alzdiscovery.org Early research suggested that inhibiting this pathway could be a therapeutic strategy. For instance, preclinical studies in hypertensive rats indicated that losmapimod could reduce cardiac hypertrophy and remodeling. mdpi.com
In clinical studies involving patients with myocardial infarction, losmapimod was observed to reduce levels of NT-pro-BNP, a key biomarker for heart failure, for up to 12 weeks. alzdiscovery.org However, this biochemical effect did not translate into a clinical benefit in terms of reducing hospitalization for heart failure or other major adverse cardiovascular events in the large LATITUDE-TIMI 60 trial. alzdiscovery.org Ultimately, the clinical development of losmapimod for cardiovascular diseases, including heart failure secondary to MI, was halted due to the lack of demonstrated efficacy in improving patient outcomes. wikipedia.org
Neurodegenerative and Neurological Disorders
The role of p38 MAPK in mediating inflammation and apoptosis has made it a target of interest in neurodegenerative and neurological disorders where these processes are key pathological features.
Mitigating Neuroinflammation in Alzheimer's Disease Models
Neuroinflammation is a critical component in the pathology of Alzheimer's disease (AD). The p38 MAPK pathway is implicated in this process. While losmapimod itself has not been a primary focus of AD clinical research, the therapeutic rationale for inhibiting p38 MAPK in this context is established. alzdiscovery.org Preclinical studies with other p38α MAPK inhibitors in AD models have shown reductions in inflammatory cytokines like IL-1β and TNFα. alzdiscovery.org Losmapimod was noted to effectively reduce inflammation in patients with cardiovascular disease, which provides a basis for its potential utility in neuroinflammatory conditions. alzdiscovery.org However, after failing to show efficacy in cardiovascular trials, it was not advanced for AD research by its original developer. alzdiscovery.org
Impact on Neuronal Survival and Synaptic Plasticity (e.g., in epilepsy)
Research in animal models has explored the potential of losmapimod to protect neurons and preserve synaptic function. In a rat model of epilepsy, activation of the MAPK signaling pathway was observed. The administration of losmapimod demonstrated significant neuroprotective effects.
Key findings from this preclinical epilepsy study include:
Reduced Neuronal Damage: Losmapimod protected hippocampal neurons from damage and limited apoptosis (programmed cell death).
Improved Cognitive Function: The treatment was associated with improved memory in the rat models.
Decreased Seizure Frequency: Losmapimod effectively reduced the frequency of seizures.
Mechanism of Action: The therapeutic effects were linked to a decrease in the phosphorylation level of MAPK, confirming target engagement.
Table 2: Preclinical Research Findings of Losmapimod in an Epilepsy Rat Model
| Parameter Measured | Effect of Losmapimod Treatment | Reference |
|---|---|---|
| Hippocampal Neuron Damage | Protection from damage and limited apoptosis | seekingalpha.com |
| Seizure Frequency | Reduced | seekingalpha.com |
| Cognitive Function (Memory) | Improved | seekingalpha.com |
| MAPK Phosphorylation Level | Decreased | seekingalpha.com |
Potential in Multiple Sclerosis and Parkinson's Disease Research
While the p38 MAPK pathway is recognized as a contributor to the neuroinflammatory processes underlying multiple sclerosis (MS) and Parkinson's disease (PD), specific research on losmapimod for these conditions is not extensively documented in published literature. The theoretical rationale for its use exists, as inhibiting p38 MAPK could potentially reduce the production of inflammatory mediators that contribute to demyelination in MS and neuronal loss in PD. However, clinical and preclinical development of losmapimod has been focused on other indications, and it has not emerged as a significant investigational compound in MS or PD research to date.
Fibrotic Diseases and Organ Fibrosis
The p38 MAPK pathway is involved in signaling cascades that can lead to fibrosis, the excessive formation of connective tissue, which impairs organ function. The potential for losmapimod to counteract these processes has been considered.
In research related to facioscapulohumeral muscular dystrophy (FSHD), where muscle tissue is progressively replaced by fat and fibrous tissue, losmapimod was investigated. seekingalpha.commusculardystrophynews.com In a phase 2 trial, MRI data indicated that patients treated with losmapimod had less muscle fat infiltration compared to placebo, suggesting a potential effect on slowing the degenerative and fibrotic process in muscle. musculardystrophynews.comneurologylive.com Another study noted that p38 MAPK inhibition was associated with a significant decrease in both intramuscular lipid accumulation and fibrosis. seekingalpha.com
The compound was also evaluated in a preclinical model of chronic Chagas disease cardiomyopathy, a condition characterized by significant cardiac fibrosis. mdpi.com In this study, however, losmapimod did not demonstrate effectiveness in preventing the deposition of collagen in the hearts of infected mice. mdpi.com These findings highlight that the anti-fibrotic potential of losmapimod may be context- and tissue-dependent.
Inhibition of Fibroblast Activation and Collagen Deposition
The therapeutic potential of losmapimod in fibrotic diseases is underpinned by its mechanism as a p38 mitogen-activated protein kinase (MAPK) inhibitor. The p38 MAPK signaling pathway is a crucial mediator in the pathogenesis of fibrosis, playing a significant role in the activation of fibroblasts and the subsequent deposition of collagen. nih.gov Research has demonstrated that transforming growth factor-beta (TGF-β), a key profibrotic cytokine, activates p38 MAPK in dermal fibroblasts. nih.gov Inhibition of this pathway has been shown to suppress the TGF-β-stimulated production of type I collagen. nih.gov
The differentiation of fibroblasts into myofibroblasts, contractile cells that produce large amounts of extracellular matrix proteins, is a critical step in the development of fibrosis. nih.govarvojournals.org The p38 MAPK pathway is instrumental in this transdifferentiation process. arvojournals.org Pharmacologic inhibition of p38 has been shown to prevent TGF-β-induced myofibroblast transdifferentiation, including the expression of alpha-smooth muscle actin (α-SMA), a key marker of this process. arvojournals.org Furthermore, p38 inhibitors have been observed to reduce the transcription of major extracellular matrix components like collagen Iα1 and fibronectin. arvojournals.org These findings suggest that by blocking the p38 MAPK pathway, losmapimod has a strong mechanistic rationale for inhibiting the core processes of fibroblast activation and collagen deposition that drive fibrotic diseases. nih.gov
Preclinical Efficacy in Lung, Kidney, and Liver Fibrosis
Building on the mechanistic rationale, preclinical studies utilizing various p38 MAPK inhibitors have demonstrated anti-fibrotic effects in models of organ-specific fibrosis.
Lung Fibrosis: In murine models of bleomycin-induced pulmonary fibrosis, administration of a p38 MAPK inhibitor was found to ameliorate the condition. physiology.org The inhibitor suppressed the expression of profibrotic and inflammatory mediators and reduced the accumulation of collagen in the lungs. physiology.org Further studies have shown that pharmacologic inhibition of p38 can lead to the de-differentiation of lung myofibroblasts, as indicated by decreased expression of α-SMA and collagen. atsjournals.org These preclinical findings highlight the potential of p38 MAPK inhibition as a therapeutic strategy for lung fibrosis. physiology.org
Kidney Fibrosis: The role of p38 MAPK in renal fibrosis has been investigated in several preclinical models. In a mouse model of renal artery stenosis, a p38 inhibitor reduced interstitial fibrosis, tubular atrophy, and inflammation. nih.gov Similarly, in a mouse model for nephronophthisis (NPHP2), a genetic kidney disorder characterized by fibrosis, a selective p38 MAPK inhibitor successfully decreased the degree of fibrosis and the expression of extracellular matrix genes. doi.orgnih.gov These studies indicate that the p38 MAPK pathway is critically involved in the progression of renal fibrosis and that its inhibition can attenuate fibrotic changes in the kidney. nih.govdoi.org
Liver Fibrosis: The p38 MAPK pathway is also implicated in the pathogenesis of liver fibrosis. In a mouse model of nonalcoholic steatohepatitis (NASH), pharmacological inhibition of p38α/β attenuated liver injury and fibrosis. nih.gov The activation of hepatic stellate cells (HSCs) is a central event in liver fibrogenesis, and studies have shown that blocking the p38 MAPK signaling pathway can inhibit the activation of these cells. researchgate.net Preclinical research on compounds that inhibit p38γ kinase activity has also demonstrated strong anti-proliferative and anti-fibrotic effects on HSCs in multiple in vivo models of liver fibrosis. patsnap.com
Table 1: Preclinical Efficacy of p38 MAPK Inhibitors in Fibrosis Models
| Organ | Model | Key Findings |
|---|---|---|
| Lung | Bleomycin-induced pulmonary fibrosis (murine) | Ameliorated pulmonary fibrosis, inhibited expression of TNF-α and CTGF. physiology.org |
| Kidney | Renal artery stenosis (murine) | Reduced interstitial fibrosis, tubular atrophy, and inflammation. nih.gov |
| Kidney | NPHP2 mouse model | Decreased degree of fibrosis and extracellular matrix gene expression. doi.orgnih.gov |
| Liver | HFD + Cxcl1-induced NASH (murine) | Attenuated liver injury and fibrosis. nih.gov |
Muscular Dystrophies
Losmapimod has been most extensively studied for its potential therapeutic application in Facioscapulohumeral Muscular Dystrophy (FSHD), a genetic muscle disorder with no approved treatments. physiology.org The central cause of FSHD is the aberrant expression of the Double Homeobox 4 (DUX4) gene in skeletal muscle, which is normally silenced in most adult tissues. nih.gov The DUX4 protein is toxic to muscle cells, leading to their death and the progressive muscle weakness that characterizes the disease. nih.gov
Suppression of DUX4 Gene Expression in Facioscapulohumeral Muscular Dystrophy (FSHD) Models
The therapeutic rationale for losmapimod in FSHD is its ability to inhibit the p38α/β MAPK pathway, which has been identified as a key regulator of DUX4 expression. nih.gov Preclinical research using FSHD patient-derived muscle cells (myotubes) demonstrated that losmapimod reduces the expression of the DUX4 gene and its downstream target genes. neurologylive.com
In animal models, such as mice xenografted with human FSHD muscle cells, treatment with losmapimod led to the suppression of DUX4 and its target genes. nih.gov While the precise mechanism linking p38 inhibition to DUX4 suppression is still under investigation, these preclinical findings provided a strong basis for advancing losmapimod into clinical trials for FSHD. nih.govnih.gov However, in a Phase 2b clinical trial (ReDUX4), losmapimod did not result in a statistically significant reduction in DUX4-driven gene expression in muscle biopsy samples compared to placebo. nih.gov This was attributed to challenges in measuring the highly variable and stochastic nature of DUX4 expression within muscle tissue. neurologylive.com
Impact on Myogenesis and Muscle Cell Death in FSHD Research
A critical consideration for any potential FSHD therapy is its effect on the normal process of muscle formation (myogenesis). Because the p38 MAPK pathway has been linked to muscle cell differentiation, the impact of losmapimod on this process was evaluated. In vitro studies using a quantitative assay to assess skeletal muscle differentiation showed that losmapimod did not negatively impact myogenesis. nih.gov
Conversely, by suppressing the expression of the toxic DUX4 protein, losmapimod has been shown to reduce muscle cell death (apoptosis) in FSHD patient-derived myotubes. neurologylive.com Preclinical studies demonstrated that losmapimod decreased markers of apoptosis in these FSHD muscle cells when compared to an inactive control. neurologylive.com This suggests that while not interfering with normal muscle development, losmapimod could protect muscle cells from the cytotoxic effects of DUX4. nih.govneurologylive.com
Table 2: Investigational Findings for Losmapimod in FSHD Research
| Area of Investigation | Model System | Outcome |
|---|---|---|
| DUX4 Suppression | FSHD patient-derived myotubes | Reduced DUX4 and DUX4 target gene expression. neurologylive.com |
| DUX4 Suppression | Xenograft mouse model | Suppressed DUX4 and its target genes. nih.gov |
| Myogenesis | In vitro quantitative assay | Did not negatively impact myogenesis. nih.gov |
| Muscle Cell Death | FSHD patient-derived myotubes | Reduced markers of apoptosis. neurologylive.com |
Oncology Research (Mechanistic Explorations)
The exploration of p38 MAPK inhibitors in oncology is based on the pathway's integral role in cellular responses to stress and inflammation, which are key components of the tumor microenvironment (TME). patsnap.com While losmapimod itself has not been extensively developed as an oncology therapeutic, the mechanistic role of its target, p38 MAPK, provides a rationale for its potential investigation in this field.
Modulation of Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, immune cells, fibroblasts, and signaling molecules that can influence tumor growth, progression, and response to therapy. The p38 MAPK pathway is a key signaling node within the TME, involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which can have context-dependent roles in either promoting or suppressing tumor growth. patsnap.com
Inhibition of the p38 MAPK pathway is being explored as a strategy to modulate the TME. For instance, p38 inhibitors could potentially alter the function of cancer-associated fibroblasts (CAFs), which contribute to the desmoplastic stroma that can impede drug delivery and promote an immunosuppressive environment. Given the role of p38 in fibroblast activation and collagen production, its inhibition could theoretically remodel the tumor stroma. nih.govarvojournals.org Furthermore, by modulating inflammatory signaling, p38 inhibitors could influence the recruitment and function of immune cells within the tumor, a key area of interest for combination immunotherapies. While these represent rational avenues for mechanistic exploration, specific preclinical or clinical research on losmapimod's ability to modulate the tumor microenvironment is not extensively documented in publicly available literature.
Effects on Cancer Cell Growth and Apoptosis Pathways (In Vitro/Preclinical)
In preclinical investigations, the therapeutic utility of losmapimod hydrochloride has been explored in the context of oncology, particularly focusing on its impact on cancer cell proliferation and programmed cell death, or apoptosis. As a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), losmapimod's mechanism of action is centered on a signaling pathway that is often dysregulated in various cancers.
While direct studies detailing losmapimod's effects on apoptosis in a wide range of cancer cell lines are limited, the broader role of p38 MAPK inhibition in sensitizing cancer cells to apoptosis induced by conventional chemotherapeutic agents has been documented. For instance, the inhibition of p38 MAPK has been shown to cooperate with cisplatin (B142131) to induce apoptosis in different types of human tumor cells. nih.gov This sensitization is thought to occur through the upregulation of reactive oxygen species (ROS), which in turn activates the JNK pathway, a key player in the apoptotic cascade. nih.gov
The p38 MAPK pathway can also act as a crucial switch between autophagy and apoptosis in cancer cells undergoing treatment. nih.gov In some contexts, short-term treatment with agents that affect this pathway can induce autophagy, which may initially be a survival mechanism for the cancer cells. However, prolonged inhibition can shift the balance, leading to apoptosis. nih.gov
In a study focused on drug-resistant non-small cell lung cancer (NSCLC), while losmapimod alone showed efficacy in suppressing tumor growth in vivo, its direct cytotoxic effect at lower concentrations in vitro was less pronounced. nih.gov However, when combined with the EGFR inhibitor gefitinib (B1684475), losmapimod significantly reduced both anchorage-independent cell growth and proliferation of gefitinib-resistant lung cancer cells. nih.gov This suggests that while it may not be a potent standalone cytotoxic agent for all cancer types, its strength may lie in its ability to modulate cellular pathways that influence growth and survival, particularly in the context of drug resistance.
Table 1: Summary of Preclinical Findings on p38 MAPK Inhibition and Cancer Cell Fate
| Finding | Model System | Key Outcome | Associated Mechanism | Reference |
| p38 MAPK inhibition sensitizes tumor cells to cisplatin. | Human tumor cell lines | Increased apoptosis | ROS upregulation, JNK pathway activation | nih.gov |
| p38 MAPK acts as a switch between autophagy and apoptosis. | Human lung cancer A549 cells | Shift from early autophagy to later apoptosis | Time-dependent response to combination treatment | nih.gov |
| Losmapimod in combination with gefitinib reduces cancer cell growth. | Gefitinib-resistant NSCLC cells (HCC827GR and H1975) | Decreased anchorage-independent growth and proliferation | Overcoming gefitinib resistance | nih.gov |
Overcoming Drug Resistance in Preclinical Cancer Models (e.g., NSCLC gefitinib resistance)
A significant hurdle in cancer therapy is the development of drug resistance. Preclinical research has highlighted a promising role for this compound in overcoming acquired resistance to targeted therapies, specifically in non-small cell lung cancer (NSCLC).
Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat NSCLC patients with specific EGFR mutations. nih.gov However, many patients eventually develop resistance to this treatment. nih.gov One mechanism of resistance involves the development of tetraploid cells, which are cells containing four sets of chromosomes. These cells are associated with multidrug resistance and can lead to tumor heterogeneity and poor prognosis. nih.gov
A key preclinical study demonstrated that gefitinib treatment can activate the p38 MAPK pathway, leading to the formation of these resistant tetraploid cells. nih.gov By inhibiting p38 MAPK, losmapimod was shown to effectively prevent gefitinib-induced tetraploidization. nih.govnih.gov
In vitro experiments revealed that the combination of gefitinib and losmapimod significantly reduced the anchorage-independent growth and proliferation of gefitinib-resistant human lung cancer cells. nih.gov More compellingly, in an in vivo patient-derived xenograft (PDX) model of gefitinib-resistant NSCLC, losmapimod, both alone and in combination with gefitinib, markedly reduced tumor volume and weight, whereas gefitinib alone had no effect. nih.gov These findings strongly suggest that the ablation of p38 MAPK signaling with losmapimod can successfully overcome gefitinib resistance. nih.gov
Table 2: Effects of Losmapimod on Gefitinib-Resistant NSCLC Preclinical Models
| Model | Treatment | Primary Outcome | Significance | Reference |
| Gefitinib-resistant NSCLC cell lines (HCC827GR, H1975) | Gefitinib + Losmapimod | Significant reduction in anchorage-independent cell growth and proliferation. | Reversal of in vitro resistance. | nih.gov |
| Gefitinib-resistant NSCLC PDX model | Losmapimod (alone or with gefitinib) | Marked reduction in tumor volume and weight. | In vivo efficacy in overcoming resistance. | nih.gov |
Other Mechanistic Explorations (e.g., Pain Models, Viral Infection Pathogenesis)
The therapeutic potential of this compound extends beyond oncology, with preclinical studies exploring its utility in pain management and infectious diseases.
Pain Models
The p38 MAPK pathway is implicated in the signaling cascades that lead to pain and inflammation following noxious stimuli. nih.gov Preclinical studies in rodent models have demonstrated the antinociceptive properties of losmapimod. In a carrageenan-induced inflammatory pain model in rats, orally administered losmapimod was found to be both antiallodynic (reducing pain from non-painful stimuli) and antihyperalgesic (reducing exaggerated pain from painful stimuli). nih.gov Its analgesic effect was comparable to that of morphine in this model. nih.gov
Furthermore, in a plantar incision model, which mimics postoperative pain, losmapimod also provided a significant antinociceptive effect. nih.gov Mechanistically, losmapimod was shown to prevent the activation of neurons and microglia, key cell types involved in the central sensitization of pain, at early time points following the inflammatory insult. nih.gov These findings suggest that losmapimod could be a promising therapeutic agent for severe acute and postoperative pain conditions. nih.gov
Viral Infection Pathogenesis
The p38 MAPK pathway is a critical mediator of the acute inflammatory response to various stressors, including viral infections. mdpi.comnih.gov An exaggerated inflammatory response, often termed a "cytokine storm," is associated with poor prognosis in severe viral illnesses, such as COVID-19. nih.gov
Preclinical and clinical evidence suggests that inhibiting p38 MAPK could be beneficial in mitigating the hyperinflammatory response following infections like SARS-CoV-2. mdpi.comnih.gov Losmapimod has been shown in preclinical and clinical studies to reduce proteins associated with acute inflammatory stress. nih.govnih.gov By inhibiting p38 MAPK, losmapimod may dampen the production of pro-inflammatory cytokines, potentially reducing the severity of the disease. mdpi.com The p38 MAPK pathway has also been implicated in the pathogenesis of other viral infections, indicating a broader potential for losmapimod in this therapeutic area. nih.gov
Preclinical Pharmacokinetics and Metabolism of Losmapimod Hydrochloride
Absorption and Distribution in Preclinical Species
Studies in animal models have been conducted to understand the absorption and tissue distribution of losmapimod (B1675150) following administration.
Preclinical research indicates that losmapimod distributes from the bloodstream into target tissues, particularly skeletal muscle. In a mouse xenograft model of Facioscaphumerale Musculäre Dystrophie (FSHD), orally administered losmapimod was detected in both blood and the tibialis anterior muscles, confirming its ability to reach this key tissue. fulcrumtx.com This distribution to muscle is a critical characteristic, as the intended therapeutic effect in conditions like FSHD relies on the drug's presence within muscle cells. neurologylive.commusculardystrophynews.com
Further preclinical investigations in spontaneously hypertensive stroke-prone rats demonstrated that losmapimod treatment led to improvements in renal function and attenuated cardiac remodeling. These findings suggest that in this rat model, losmapimod distributes effectively to the kidneys and heart tissue to exert its pharmacological effects.
While specific concentration data in various organs from preclinical species is limited in publicly available literature, the functional outcomes in these animal models provide indirect evidence of its distribution to key tissues like muscle, kidney, and heart.
Below is a summary of findings from a preclinical mouse model:
| Animal Model | Administration Route | Tissues Analyzed | Key Finding |
| Mouse Xenograft Model | Oral | Blood, Tibialis Anterior Muscle | Losmapimod was detected in the target muscle tissue. fulcrumtx.com |
| Spontaneously Hypertensive Stroke-Prone Rats | Not Specified | Kidney, Heart | Functional improvements implied distribution to these organs. |
Specific preclinical studies detailing the blood-brain barrier (BBB) permeability of losmapimod in animal models are not extensively available in the public domain. However, the compound was previously investigated by GlaxoSmithKline as a potential therapeutic for major depressive disorder. wikipedia.org The selection of a compound for a central nervous system (CNS) indication often implies an expectation of BBB penetration to engage with targets within the brain. Despite this, clinical trials for this indication did not demonstrate a significant improvement in symptoms, and the development for this purpose was halted. wikipedia.org Without direct preclinical data, the extent of losmapimod's ability to cross the BBB in animal models remains unconfirmed.
Biotransformation and Metabolite Identification
Detailed preclinical studies on the biotransformation of losmapimod, including the specific enzymes involved and the characterization of its metabolites in animal models, are not widely published.
Information regarding in vitro studies using liver microsomes or recombinant enzymes to identify the specific cytochrome P450 (CYP) isoforms, such as CYP3A4 or CYP2D6, responsible for the metabolism of losmapimod is not available in the reviewed literature. Characterizing the enzymatic pathways is a crucial step in preclinical development to anticipate potential drug-drug interactions.
While a metabolite designated as GSK198602 has been mentioned in the context of analytical methods for human studies, there is no available preclinical data characterizing this or other major metabolites in animal species. Preclinical metabolite profiling is essential to determine if animal models are exposed to the same metabolic products as humans and to assess the potential activity or toxicity of these metabolites.
Excretion Pathways in Preclinical Models
Comprehensive preclinical studies, such as mass balance studies in animal models, that detail the excretion pathways of losmapimod and its metabolites have not been published. Therefore, the relative contributions of renal and fecal routes to the elimination of the parent compound and its metabolites in preclinical species have not been publicly characterized.
Preclinical Drug-Drug Interaction Potential (In Vitro and Animal Studies)
The assessment of a new chemical entity's potential to engage in drug-drug interactions (DDIs) is a critical component of preclinical safety evaluation. This involves in vitro studies to characterize the interaction of the compound with metabolic enzymes and transporters, as well as in vivo studies in animal models to understand the clinical relevance of these interactions. For losmapimod hydrochloride, a comprehensive evaluation of its DDI potential has been conducted to support its clinical development.
The potential of losmapimod to inhibit or induce major cytochrome P450 (CYP) enzymes has been evaluated in preclinical in vitro studies. These studies are crucial for predicting whether losmapimod could alter the metabolism of co-administered drugs that are substrates for these enzymes.
While specific IC50 values from in vitro inhibition assays and data on the induction potential of losmapimod on various CYP isoforms (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are not detailed in publicly available literature, general statements from clinical trial documents suggest a low potential for clinically significant CYP-mediated drug-drug interactions. Phase 1 clinical trial information indicates that losmapimod has a low propensity to interact with substrates or inhibitors of cytochrome P450 enzymes. However, detailed preclinical reports with specific data on enzyme inhibition and induction are not readily accessible in the public domain.
Table 1: In Vitro Assessment of Losmapimod on Cytochrome P450 Enzymes
| Enzyme | Inhibition Potential | Induction Potential |
|---|---|---|
| CYP1A2 | Data not publicly available | Data not publicly available |
| CYP2C9 | Data not publicly available | Data not publicly available |
| CYP2C19 | Data not publicly available | Data not publicly available |
| CYP2D6 | Data not publicly available | Data not publicly available |
This table is based on the current lack of publicly available specific preclinical data. The information provided is for illustrative purposes and highlights the need for more detailed disclosures from preclinical studies.
The interaction of losmapimod with key drug transporters, which play a significant role in the absorption, distribution, and excretion of drugs, has also been a focus of preclinical evaluation. These transporters include efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), as well as uptake transporters such as Organic Anion Transporting Polypeptides (OATPs).
Similar to the metabolic enzyme data, specific preclinical data from in vitro and animal studies detailing the interaction of losmapimod with various drug transporters are not widely available in the public literature. General statements from early clinical development suggest a low risk of clinically relevant interactions with common transporters. For instance, a Phase 1 clinical trial summary mentioned a low potential for interaction with P-glycoprotein. However, comprehensive preclinical data, including whether losmapimod is a substrate or inhibitor of these transporters and the corresponding kinetic parameters (e.g., Km, IC50), are not publicly disclosed.
Table 2: Preclinical Assessment of Losmapimod Interaction with Drug Transporters
| Transporter | Substrate Potential | Inhibition Potential |
|---|---|---|
| P-glycoprotein (P-gp) | Data not publicly available | Low potential suggested by clinical data |
| BCRP | Data not publicly available | Data not publicly available |
| OATP1B1 | Data not publicly available | Data not publicly available |
This table reflects the absence of specific, publicly accessible preclinical data and should be interpreted with caution. The information is intended to represent the type of data typically generated in such studies.
Advanced Research Methodologies and Translational Approaches for Losmapimod Hydrochloride
In Vitro Assay Development for p38 MAPK Activity and Selectivity
To characterize the interaction of Losmapimod (B1675150) with its target, p38 mitogen-activated protein kinase (MAPK), and to determine its specificity, a variety of in vitro assays have been developed. These assays are crucial for quantifying the potency and selectivity of the compound.
Biochemical assays are fundamental in determining the direct inhibitory effect of Losmapimod on its target kinases. Losmapimod is a selective and potent inhibitor of p38 MAPK α and β isoforms. vhio.net Studies have demonstrated that it acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the p38 MAPK enzyme. researchgate.net This mechanism of action prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.
The potency of Losmapimod has been quantified using various kinase assay formats. A common method is the ligand-displacement fluorescence polarization assay, which measures the ability of the compound to displace a fluorescently labeled ligand from the kinase's active site. sigmaaldrich.com Such assays have yielded high-affinity binding data for Losmapimod. Another approach involves directly measuring the phosphorylation of a known p38 substrate, such as Myelin Basic Protein (MBP) or Activating Transcription Factor 2 (ATF2), in the presence of varying concentrations of the inhibitor. The reduction in substrate phosphorylation allows for the calculation of key inhibitory values.
| Parameter | Target | Value | Assay Type |
| pKi | p38α | 8.1 | Ligand-displacement fluorescence polarization |
| pKi | p38β | 7.6 | Ligand-displacement fluorescence polarization |
| IC₅₀ | TNFα production (p38α-dependent) | 0.1 µM | ELISA in human Peripheral Blood Mononuclear Cells (PBMCs) |
This table summarizes the inhibitory potency of Losmapimod against p38 MAPK isoforms and its functional effect on TNFα production. Data sourced from sigmaaldrich.comnih.gov.
Cell-based reporter assays offer a method to assess the activity of the p38 MAPK pathway within a cellular context. These assays typically use a reporter gene, such as luciferase, under the control of a transcription factor that is activated by the p38 MAPK pathway. For instance, transcription factors like Activator Protein-1 (AP-1) and NF-κB are downstream effectors of p38 signaling. aacrjournals.org
In this type of assay, cells are engineered to contain a plasmid where the luciferase gene is linked to a promoter with binding sites for a specific transcription factor (e.g., an AP-1 response element). When the p38 pathway is activated by a stimulus (e.g., UV radiation, inflammatory cytokines), the downstream transcription factor is activated, binds to the promoter, and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is directly proportional to the pathway's activity. The addition of a p38 inhibitor like Losmapimod would be expected to prevent this cascade, resulting in a dose-dependent decrease in the luciferase signal. nih.gov While specific studies detailing the use of Losmapimod in such reporter assays are not prevalent in publicly available literature, this methodology is a standard and powerful tool for evaluating the cellular potency of p38 MAPK inhibitors. nih.gov
Advanced Cell Culture Models for Studying Losmapimod Hydrochloride
To better understand the effects of Losmapimod in a more physiologically relevant context, researchers have moved beyond traditional two-dimensional (2D) cell culture monolayers to more complex systems that recapitulate the architecture and cellular interactions of human tissues.
Three-dimensional (3D) organoid models represent a significant advancement in in vitro research. These self-organizing structures are grown from stem cells (either pluripotent or adult stem cells) and can mimic the architecture and function of specific organs. nih.govfrontiersin.org Patient-derived cancer organoids, for example, have been shown to recapitulate the features of the original tumor and are increasingly used for high-throughput drug screening to identify effective personalized treatments. vhio.netnih.govyoutube.com
Co-culture systems, where two or more different cell types are grown together, are invaluable for studying the complex interplay between cells that occurs within a tissue. This is particularly relevant for understanding the role of the p38 MAPK pathway in the tumor microenvironment (TME). The TME consists of cancer cells, stromal cells (like cancer-associated fibroblasts or CAFs), and immune cells, all of which communicate and influence each other. mdpi.com
Research has shown that p38 MAPK signaling within stromal cells can lead to the secretion of pro-tumorigenic factors that support cancer growth in a paracrine manner. nih.govaacrjournals.org Co-culture models of cancer cells and CAFs have been used to demonstrate that inhibiting p38 MAPK specifically in the stromal fibroblast population can abrogate the tumor-promoting activities of these cells. nih.govaacrjournals.org For example, a p38 inhibitor can reduce the growth of preneoplastic epithelial cells when they are co-cultured with senescent fibroblasts, which are known to secrete a range of inflammatory factors. nih.gov These systems are crucial for investigating the cell-non-autonomous effects of drugs like Losmapimod and for understanding how targeting a pathway in one cell type can affect the behavior of another.
Induced pluripotent stem cells (iPSCs), which are generated by reprogramming somatic cells from patients, offer a powerful platform for modeling genetic diseases. These iPSCs can be differentiated into various cell types, such as muscle cells (myotubes), which then carry the patient's specific genetic mutation. This "disease-in-a-dish" approach is particularly valuable for studying rare genetic disorders.
Losmapimod has been extensively studied using iPSC-derived myotubes from patients with Facioscapulohumeral Muscular Dystrophy (FSHD). youtube.com FSHD is caused by the aberrant expression of the DUX4 gene in skeletal muscle. promega.com Preclinical studies using FSHD patient-derived myotubes demonstrated that Losmapimod could reduce the expression of DUX4 and its downstream target genes in a concentration-dependent manner. nih.gov These in vitro models were instrumental in identifying the p38α/β MAPK pathway as a regulator of DUX4 expression and positioning Losmapimod as a potential therapeutic for FSHD. vhio.net
However, the translation from these models to clinical settings has highlighted their complexities. In a Phase 2b clinical trial (ReDUX4), Losmapimod did not significantly change the expression of DUX4-driven genes in muscle biopsy samples from patients. nih.govpromega.com This outcome was attributed to significant variability in DUX4 expression across biopsies and potential differences between the in vitro models of immature muscle cells and mature muscle tissue in patients. nih.govyoutube.compromega.com This underscores both the power of iPSC models in identifying therapeutic targets and the challenges in translating findings to clinical endpoints.
| Model System | Finding | Implication |
| FSHD Patient-Derived Myotubes (in vitro) | Losmapimod reduces the expression of DUX4 and DUX4 target genes in a concentration-dependent manner. nih.gov | Identified p38 MAPK as a key regulator of DUX4 and provided a rationale for clinical development in FSHD. |
| FSHD Patient Muscle Biopsies (in vivo, ReDUX4 Trial) | No significant change in DUX4-driven gene expression was observed with Losmapimod treatment compared to placebo. nih.govpromega.com | Highlights the challenges of translating in vitro findings and the complexity of the disease pathology in mature tissue. |
This table presents a comparison of research findings for Losmapimod in preclinical iPSC-derived models versus clinical trial biopsies for FSHD.
Development and Characterization of Novel Animal Models for this compound Research
Animal models are crucial for preclinical evaluation of therapeutic agents. Research on this compound has utilized a variety of models to simulate human disease states and assess the compound's efficacy.
While specific genetically engineered models expressing the human DUX4 gene are under development, a key translational model used in Losmapimod research has been immunodeficient mice xenografted with human cells. For instance, immunodeficient (NOD-Rag) mice, which lack T, B, and NK cells, have been engrafted with patient-derived muscle cells. nih.gov This approach allows for the study of the drug's effect on human muscle tissue in an in vivo environment. In these models, this compound has been shown to significantly reduce DUX4 mRNA and downstream biomarker expression. nih.gov
To investigate the broader pharmacological properties of this compound beyond its application in muscular dystrophy, researchers have employed surgically induced models of disease. In studies of acute pain, for example, a plantar incision model in rats has been used to simulate postoperative pain. This model involves a surgical incision through the skin and fascia of the plantar aspect of the foot. In this context, this compound has demonstrated antinociceptive effects, highlighting its potential role in modulating pain pathways. Another relevant model is the carrageenan-induced acute pain model, where the injection of carrageenan into the rat paw induces a localized inflammatory response and pain.
Patient-derived xenograft (PDX) models have been pivotal in the preclinical assessment of this compound for FSHD. In these models, muscle-forming cells from FSHD patients are transplanted into immunodeficient mice. researchgate.net This methodology allows for the investigation of the therapeutic agent's effect on patient-specific tissues. Research utilizing these models has demonstrated that this compound can lead to a dose-dependent inactivation of the DUX4 gene and its target genes. researchgate.net A significant finding from these studies is that a 14-day treatment with this compound blocked DUX4 expression without negatively impacting muscle regeneration, a desirable characteristic for a therapy aimed at degenerative muscle diseases. researchgate.net
Table 1: Summary of Key Findings from Animal Model Studies of this compound
| Animal Model | Disease/Condition Modelled | Key Findings with this compound | Reference |
|---|---|---|---|
| Immunodeficient (NOD-Rag) mice with patient-derived muscle cell xenografts | Facioscapulohumeral Muscular Dystrophy (FSHD) | Significant reduction in DUX4 mRNA and downstream biomarkers. No negative effect on human myoblast differentiation. | nih.gov |
| Rats with surgically induced plantar incision | Postoperative Pain | Demonstrated antinociceptive effects. | |
| Rats with carrageenan-induced paw inflammation | Acute Inflammatory Pain | Reduced neuronal activation in the dorsal root ganglion. |
Molecular and Cellular Biological Techniques Applied in this compound Research
A range of advanced molecular and cellular biological techniques has been employed to dissect the mechanism of action of this compound at a subcellular level.
Proteomic and phosphoproteomic approaches have been instrumental in confirming the target engagement of this compound and understanding its downstream effects. Thermal Proteome Profiling (TPP) has been used to study the proteome-wide interactions of this compound. This technique confirmed that Losmapimod directly binds to and stabilizes its intended target, MAPK14 (p38α). Furthermore, TPP identified the downstream target MAPKAPK3 as being stabilized upon treatment with Losmapimod, indicating engagement of the p38 MAPK signaling pathway. Western blot analysis has also been a key technique, demonstrating that treatment with this compound leads to a loss of p38 MAPK phosphorylation in human monocytic leukaemia cells (THP-1). The measurement of phosphorylated heat shock protein 27 (pHSP27), a downstream target of p38 MAPK, has been used as a biomarker of target engagement in both blood and muscle tissue. Studies have shown that this compound leads to a reduction in pHSP27 levels.
Table 2: Proteomic and Phosphoproteomic Findings in this compound Research
| Technique | Biological System | Key Findings | Reference |
|---|---|---|---|
| Thermal Proteome Profiling (TPP) | Acute Myeloid Leukemia (AML) cells | Confirmed direct binding and stabilization of MAPK14. Identified stabilization of the downstream target MAPKAPK3. | |
| Western Blot Analysis | Human monocytic leukaemia cells (THP-1) | Demonstrated a loss of p38 MAPK phosphorylation upon treatment. | |
| Phosphorylated HSP27 (pHSP27) Measurement | Healthy volunteers and FSHD patients | Showed a reduction in pHSP27 levels in blood and muscle, indicating target engagement. |
Transcriptomic analysis using RNA-sequencing (RNA-Seq) has been a powerful tool in understanding the effects of this compound on gene expression in the context of FSHD. RNA-Seq studies on patient-derived myotubes have shown that this compound can reverse the FSHD disease signature at the transcriptomic level. These studies have demonstrated that the compound impacts gene expression changes across the entire DUX4 program. A key finding from RNA-Seq analysis is that while this compound effectively suppresses DUX4-driven gene expression, it does not cause dysregulation of the key drivers of myogenic programming. This indicates a selective effect on the disease-related pathway without interfering with normal muscle cell differentiation. Specifically, RNA-Seq data has shown that only a small number of genes are differentially expressed after treatment with this compound, with the majority of these being targets of DUX4.
Table 3: Key Transcriptomic Findings from RNA-Seq Studies of this compound in FSHD Models
| Biological Model | Key Gene Expression Changes with this compound | Implications | Reference |
|---|---|---|---|
| Patient-derived FSHD myotubes | Reversal of the FSHD disease signature. | Demonstrates potential for disease modification at the molecular level. | nih.gov |
| Patient-derived FSHD myotubes | No dysregulation of key drivers of myogenic programming. | Suggests a favorable selectivity profile, sparing normal muscle development. | |
| Patient-derived FSHD myotubes | Selective inhibition of DUX4 and its downstream program with minimal impact on the broader transcriptome. | Highlights the targeted mechanism of action of the compound. |
High-Throughput Screening Approaches for Analog Development
The discovery and development of analogs of p38 mitogen-activated protein kinase (MAPK) inhibitors, such as Losmapimod, have been significantly accelerated by the implementation of high-throughput screening (HTS) methodologies. These approaches enable the rapid screening of large chemical libraries to identify novel scaffolds or optimize existing ones with improved potency, selectivity, and pharmacokinetic properties.
A variety of HTS assay formats have been developed to identify and characterize p38 MAPK inhibitors. A common strategy involves competitive binding assays, which measure the ability of a test compound to displace a known, often radiolabeled, ligand from the ATP-binding pocket of the p38 enzyme. For instance, a robust assay was developed using a tritiated pyridinyl imidazole compound, SB202190, as the ligand for recombinant p38 kinase, which has been successfully used to screen synthetic and combinatorial chemical libraries. acs.org
Enzyme-coupled fluorescence assays represent another cost-effective and straightforward HTS method. nih.gov These assays typically measure the production of adenosine (B11128) diphosphate (ADP), a universal product of kinase reactions, through a coupled enzymatic reaction that generates a fluorescent signal. nih.gov This method allows for the rapid screening of extensive compound libraries to identify inhibitors of kinase activity. nih.gov
More innovative HTS approaches have been designed to identify inhibitors that stabilize the inactive conformation of the kinase. A notable example is a screen of approximately 35,000 small organic molecules using an assay with enzymatically inactive human p38α MAP kinase to find stabilizers of the DFG-out conformation, which is a pharmacologically desirable state. nih.govnih.gov Interestingly, some hit compounds identified through this method were not detected in classic phosphorylation assays, highlighting the unique sensitivity of screening with inactive kinase preparations. nih.govnih.gov
Furthermore, high-content screening (HCS) technology provides a cell-based approach to analyze p38 MAPK activity. These immunofluorescence-based assays use phospho-specific antibodies to detect the phosphorylation of p38 at Thr180/Tyr182, a direct measure of its activation state within the cellular environment. HCS facilitates the screening of compounds that modulate p38 activity in a more physiologically relevant context and can be multiplexed to assess other cellular events simultaneously.
| HTS Approach | Principle | Key Features | Example Application |
|---|---|---|---|
| Competitive Filter Binding Assay | Measures the displacement of a radiolabeled ligand (e.g., [3H]SB202190) from the p38 kinase ATP pocket by test compounds. acs.org | Directly assesses binding to the target; robust and suitable for large libraries. | Screening of synthetic and combinatorial chemical libraries for novel p38 kinase inhibitors. acs.org |
| Enzyme-Coupled Fluorescence Assay | Detects the kinase-produced ADP via a coupled reaction that generates a fluorescent product like resorufin. nih.gov | Cost-effective, simple mix-and-read format, measures enzymatic inhibition. nih.gov | Screening of ~215,000 compounds for CDC2-like kinase 1 (CLK1) inhibitors, a platform adaptable for p38. nih.gov |
| Inactive Kinase Conformation Stabilization Assay | Utilizes enzymatically inactive p38α to identify compounds that bind to and stabilize the 'DFG-out' conformation. nih.govnih.gov | Identifies allosteric and non-ATP competitive inhibitors; may yield compounds with higher selectivity. | Screening of ~35,000 small molecules to find stabilizers of the inactive p38α conformation. nih.govnih.gov |
| High-Content Screening (HCS) | Cell-based immunofluorescence assay using phospho-specific antibodies to quantify cellular p38 phosphorylation (Thr180/Tyr182). | Provides data in a physiological context; allows for multiplexing to assess cytotoxicity or other pathway activities. | Screening for both activators and inhibitors of p38 in various cellular models. |
Biomarker Discovery and Validation in Preclinical Settings
The development of robust biomarkers is crucial for the preclinical and clinical evaluation of p38 MAPK inhibitors like this compound. These biomarkers serve to demonstrate target engagement, elucidate the mechanism of action, and provide early indicators of therapeutic efficacy.
Soluble Biomarkers of p38 MAPK Activity
Soluble biomarkers are molecules that can be measured in accessible biological fluids, such as blood or plasma, and reflect the activity of the p38 MAPK pathway. The p38 MAPK signaling cascade involves the phosphorylation of a multitude of downstream substrates, including other protein kinases and transcription factors, which can serve as proximal pharmacodynamic biomarkers. nih.govresearchgate.net
One of the most well-characterized direct substrates of p38 is MAPK-activated protein kinase 2 (MK2). nih.gov Inhibition of p38 leads to a reduction in the phosphorylation of MK2. Therefore, measuring the levels of phosphorylated MK2 (p-MK2) in peripheral blood mononuclear cells (PBMCs) or other tissues can serve as a direct indicator of target engagement by a p38 inhibitor.
Furthermore, the p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines. assaygenie.com Consequently, the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are frequently used as downstream biomarkers of p38 MAPK activity. researchgate.netnih.gov Preclinical studies have demonstrated that p38 inhibitors effectively suppress the release of these cytokines in various inflammatory models. nih.gov For instance, inhibition of p38 MAPK has been shown to attenuate cytokine expression in mouse models of repetitive mild traumatic brain injury. biorxiv.org
Other downstream targets that can be explored as soluble biomarkers include transcription factors like Activating Transcription Factor 2 (ATF-2). aacrjournals.org The phosphorylation of ATF-2 is regulated by p38 MAPK, and its levels can be assessed to monitor pathway inhibition. aacrjournals.org
| Biomarker Category | Specific Biomarker | Relationship to p38 MAPK Activity | Utility in Preclinical Studies |
|---|---|---|---|
| Direct Downstream Substrate | Phosphorylated MAPK-activated protein kinase 2 (p-MK2) | Directly phosphorylated and activated by p38 MAPK. Levels decrease upon p38 inhibition. nih.gov | Measures direct target engagement and proximal pharmacodynamic effect. |
| Downstream Transcription Factor | Phosphorylated Activating Transcription Factor 2 (p-ATF-2) | Phosphorylation is mediated by the p38 MAPK pathway. Levels decrease upon p38 inhibition. aacrjournals.org | Indicates modulation of downstream nuclear signaling events. |
| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Production and release are regulated by the p38 MAPK pathway. nih.gov | Serve as functional biomarkers of the anti-inflammatory effects of p38 inhibition. researchgate.netnih.gov |
| Interleukin-1 beta (IL-1β) | Expression is controlled by p38 MAPK signaling. nih.gov | ||
| Interleukin-6 (IL-6) | p38 MAPK is involved in the signaling cascade leading to its production. nih.gov |
Imaging Biomarkers in Animal Models
In addition to soluble biomarkers, non-invasive imaging techniques provide powerful tools for assessing p38 MAPK activity and the effects of inhibitors in living animal models. These imaging biomarkers offer spatial and temporal information on target engagement and downstream physiological consequences.
Positron Emission Tomography (PET) has emerged as a valuable modality for imaging p38 MAPK in vivo. This technique involves the use of radiolabeled tracers that specifically bind to the target protein. Recently, the first PET radiotracer for imaging p38α/β, [11C]Talmapimod, was developed and evaluated in preclinical rodent models. acs.org PET imaging with such tracers can provide crucial information on the brain penetrance, biodistribution, and target engagement of p38 inhibitors at sub-pharmacological doses. acs.org This allows for in vivo mechanistic studies and can aid in the therapeutic development of novel p38 inhibitors. acs.org
Magnetic Resonance Imaging (MRI) can be utilized to assess downstream effects of p38 MAPK inhibition, particularly in the context of inflammation. Ultrasmall superparamagnetic iron oxide (USPIO) particles can be used as a contrast agent in MRI to detect macrophage infiltration in atherosclerotic plaques, a process regulated by inflammatory signaling pathways including p38 MAPK. A study in a mouse model of atherosclerosis demonstrated that a p38 MAPK inhibitor attenuated the uptake of USPIO in the aorta, which correlated with a reduction in inflammation and could be non-invasively monitored by MRI. nih.gov
Near-Infrared Fluorescence (NIRF) Imaging offers another approach to visualize the downstream consequences of p38 MAPK activity. For example, the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling during inflammation and are regulated by the p38 MAPK pathway, can be monitored in real-time. An ultrafast MMP-activatable NIRF imaging probe has been used in a mouse model of ischemic stroke to demonstrate that inhibition of the p38 MAPK pathway down-regulates MMP activity. nih.gov This technique allows for the dynamic and non-invasive visualization of the therapeutic effects of p38 inhibitors on downstream enzymatic activity. nih.gov
| Imaging Modality | Probe/Method | Biomarker Measured | Application in Animal Models |
|---|---|---|---|
| Positron Emission Tomography (PET) | Radiolabeled p38 inhibitors (e.g., [11C]Talmapimod) | Direct binding to p38α/β MAPK. acs.org | To assess brain penetrance, target occupancy, and pharmacokinetics of novel p38 inhibitors. acs.org |
| Magnetic Resonance Imaging (MRI) | Ultrasmall superparamagnetic iron oxide (USPIO) contrast agent | Macrophage-driven inflammation downstream of p38 MAPK signaling. nih.gov | Non-invasive monitoring of anti-inflammatory effects in diseases like atherosclerosis. nih.gov |
| Near-Infrared Fluorescence (NIRF) Imaging | MMP-activatable fluorescent probe | Activity of matrix metalloproteinases (MMPs), which are downstream of the p38 MAPK pathway. nih.gov | Real-time visualization of the regulation of MMP activity in conditions such as ischemic stroke. nih.gov |
Future Directions and Challenges in Losmapimod Hydrochloride Research
Exploring Novel Therapeutic Indications Based on p38 MAPK Modulation
The primary mechanism of losmapimod (B1675150) involves the inhibition of p38 MAP kinases, which are key regulators of inflammatory responses. guidetopharmacology.org This provides a strong rationale for exploring its utility in a range of inflammatory and other diseases.
Preclinical research has been most prominent in the context of Facioscapulohumeral Muscular Dystrophy (FSHD) . FSHD is a genetic muscle disorder characterized by the aberrant expression of the DUX4 gene in skeletal muscle. musculardystrophynews.com Preclinical studies in patient-derived muscle cells (myotubes) demonstrated that losmapimod could suppress the expression of DUX4 and its downstream targets. musculardystrophynews.commdaconference.org Furthermore, in a mouse xenograft model, where human FSHD muscle cells are transplanted into immunodeficient mice, losmapimod showed a dose-dependent reduction in DUX4 activity without impairing muscle regeneration. musculardystrophynews.comfulcrumtx.com These preclinical findings provided a strong basis for its clinical investigation in FSHD.
Another significant area of preclinical investigation for losmapimod has been in cardiovascular diseases . The p38 MAPK pathway is implicated in the inflammatory processes associated with atherosclerosis and the cellular stress responses in myocardial infarction. fulcrumtx.commusculardystrophynews.com Preclinical data from both in vitro and in vivo models suggested a protective role for p38 inhibition in cardiovascular conditions. musculardystrophynews.com
The role of p38 MAPK in chronic inflammation also led to the preclinical exploration of losmapimod for Chronic Obstructive Pulmonary Disease (COPD) . musculardystrophynews.com However, this did not translate into clinical efficacy. musculardystrophynews.com The potential for p38 MAPK inhibitors in neurodegenerative diseases like Alzheimer's disease has also been a subject of interest, given the role of neuroinflammation in these conditions. aacrjournals.org
| Therapeutic Indication | Preclinical Model | Key Preclinical Findings |
| Facioscapulohumeral Muscular Dystrophy (FSHD) | Patient-derived myotubes, Xenograft mouse models | Suppression of DUX4 gene expression and its downstream targets; No negative impact on myogenesis. musculardystrophynews.commdaconference.orgfulcrumtx.com |
| Cardiovascular Diseases | In vitro and in vivo models of atherosclerosis and myocardial infarction | Suggested a protective role through the inhibition of inflammatory processes. musculardystrophynews.com |
| Chronic Obstructive Pulmonary Disease (COPD) | Not specified in the provided results | Investigated due to the role of p38 MAPK in chronic inflammation. musculardystrophynews.com |
| Alzheimer's Disease | Not specified for losmapimod, but for p38 MAPK inhibitors in general | Potential to address neuroinflammation. aacrjournals.org |
Investigating Combination Therapies with Losmapimod Hydrochloride in Preclinical Settings
The exploration of combination therapies involving losmapimod in preclinical settings is an area with limited specific data in the provided search results. However, the role of the p38 MAPK pathway in various diseases, particularly cancer, suggests a rationale for such investigations. For instance, in other contexts, p38 MAPK inhibitors have been explored in combination with other anticancer agents to overcome drug resistance. nih.gov The complex signaling networks in cells mean that targeting a single pathway may not always be sufficient, and combination approaches could offer synergistic effects. Future preclinical studies could explore losmapimod in combination with other therapeutic agents in relevant disease models to assess for enhanced efficacy and to understand the underlying mechanisms of any observed synergy.
Addressing Off-Target Effects and Selectivity Challenges in Preclinical Studies
Losmapimod is described as a selective inhibitor of p38α and p38β MAPK. musculardystrophynews.com Preclinical studies have shown that it can inhibit these targets without significantly affecting myogenesis, which is the formation of muscle tissue. mdaconference.orgfshfriends.org This is a crucial aspect of its preclinical profile, especially for its investigation in muscular dystrophies.
However, a broader challenge with first-generation p38 MAPK inhibitors has been the potential for off-target effects due to the difficulty in achieving high selectivity among the broader family of kinases. aacrjournals.org While specific off-target kinase profiling data for losmapimod is not detailed in the provided search results, this remains a critical area of investigation for any kinase inhibitor. Future preclinical research should continue to rigorously characterize the selectivity profile of losmapimod against a wide panel of kinases to fully understand its potential off-target effects. This is essential for interpreting preclinical results and anticipating potential clinical observations. A presentation by Fulcrum Therapeutics mentioned that losmapimod is highly selective against p38α, p38β, and MK2 (MAPKAPK2), a kinase downstream in the same pathway. fulcrumtx.com
Optimizing Preclinical Models for Enhanced Translational Relevance
The translation of preclinical findings to clinical success is a significant challenge in drug development. For losmapimod, particularly in the context of FSHD, the development and use of more sophisticated preclinical models have been crucial.
The limitations of traditional in vitro models using immature muscle cells have been highlighted, as they may not fully recapitulate the complex pathology of the disease in mature muscle. nih.gov To address this, xenograft models have emerged as a valuable tool. myfshd.orgnih.gov In these models, human muscle precursor cells, either from healthy donors or FSHD patients, are transplanted into immunodeficient mice, where they can form mature, functional human muscle tissue. nih.gov These xenografts can reproduce key molecular features of FSHD, including the expression of DUX4. nih.gov This allows for the testing of therapeutics in a more physiologically relevant in vivo environment.
The development of large animal models, such as the Göttingen minipig, is also underway to provide a platform that more closely mimics human physiology for testing FSHD therapeutics. nih.gov The goal of optimizing preclinical models is to create systems that can more accurately predict the efficacy and safety of a drug candidate in humans, thereby improving the translational success rate.
Developing Next-Generation p38 MAPK Inhibitors Inspired by this compound
The clinical development journey of losmapimod, including its successes and failures, has provided valuable lessons that can inform the design of next-generation p38 MAPK inhibitors. One of the key considerations is the balance between inhibiting the pro-inflammatory p38α isoform while potentially sparing the p38β isoform, which may have beneficial effects. aacrjournals.org
The experience with losmapimod has highlighted the need for inhibitors with improved selectivity and potentially different pharmacokinetic and pharmacodynamic properties. Researchers are now focused on developing more selective p38α inhibitors with the hope of mitigating some of the challenges observed with broader-spectrum inhibitors. aacrjournals.org The insights gained from the extensive preclinical and clinical studies of losmapimod serve as a critical foundation for the rational design of these new therapeutic agents.
Mechanistic Insights into Long-Term Effects and Resistance Mechanisms in Preclinical Models
Understanding the long-term effects and potential for resistance to a therapeutic agent is crucial for its successful development. In the context of p38 MAPK inhibitors, mechanisms of resistance have been primarily studied in cancer models. These mechanisms can involve the activation of alternative signaling pathways to bypass the inhibited p38 pathway. nih.gov For example, in some cancer cells, resistance to p38 inhibition can be associated with the upregulation of other signaling molecules like ERK. nih.gov
In the context of non-oncology indications for losmapimod, such as FSHD, the concept of resistance is less well-defined. Long-term preclinical studies in relevant animal models would be necessary to investigate whether chronic inhibition of p38 MAPK leads to compensatory changes in cellular signaling that might diminish the therapeutic effect over time. The open-label extension of the ReDUX4 trial for losmapimod in FSHD provided some insights into its long-term effects in a clinical setting, showing a maintenance of effect in some patients. neurologylive.com However, dedicated preclinical studies are needed to dissect the molecular mechanisms underlying the long-term response to losmapimod and to identify any potential resistance mechanisms that may arise.
Conclusion
Summary of Key Preclinical and Mechanistic Findings for Losmapimod (B1675150) Hydrochloride
Losmapimod is a potent, orally bioavailable, and selective inhibitor of the p38 MAPK alpha (p38α) and beta (p38β) isoforms. patsnap.comwikipedia.orgpharmacompass.com Its mechanism of action is centered on the competitive inhibition of ATP binding to p38 MAPK, which in turn prevents the phosphorylation of downstream substrates. researchgate.net This action effectively dampens the cellular response to inflammatory cytokines and environmental stressors, which are known activators of the p38 pathway. patsnap.com
Preclinical studies have consistently demonstrated that losmapimod reduces the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). patsnap.com This anti-inflammatory effect was the basis for its initial investigation in diseases like chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis. patsnap.com
Further mechanistic studies have provided a deeper understanding of its molecular interactions. Surface plasmon resonance (SPR) analysis confirmed that losmapimod binds directly to MAPK14 (p38α). researchgate.net It was also noted to have a slow dissociation rate, a characteristic that has been linked to improved selectivity and a potentially wider therapeutic window. researchgate.netresearchgate.net In cellular models, such as the human monocytic leukaemia cell line THP-1, losmapimod treatment led to a demonstrable loss of p38 phosphorylation, confirming its inhibitory action within the cell. researchgate.net
In the context of facioscapulohumeral muscular dystrophy (FSHD), preclinical research identified p38α/β MAPK inhibitors as potent suppressors of DUX4 expression. wikipedia.orgguidetopharmacology.org DUX4 is the transcription factor whose aberrant expression is the accepted cause of FSHD. wikipedia.org In vitro studies using FSHD patient-derived muscle cells showed that losmapimod could decrease the expression of DUX4 target genes and reduce markers of apoptosis. neurologylive.com These findings provided a strong rationale for investigating losmapimod as a potential disease-modifying therapy for FSHD. fulcrumtx.com Additionally, preclinical models have suggested that p38 inhibition by losmapimod could reduce endothelial and organ damage induced by angiotensin II, indicating a potential role in mitigating cardiovascular pathologies. fshdsociety.orgfulcrumtx.com
| Finding Category | Specific Observation | Relevant Model/System | Citation |
|---|---|---|---|
| Mechanism of Action | Selective, ATP-competitive inhibitor of p38α and p38β MAPK. | Biochemical and cellular assays | patsnap.comresearchgate.net |
| Target Engagement | Directly binds to MAPK14 (p38α) with slow dissociation rates. | Surface Plasmon Resonance (SPR) | researchgate.netresearchgate.net |
| Cellular Effect | Reduces phosphorylation of p38 MAPK. | THP-1 human monocytic leukaemia cells | researchgate.net |
| Anti-Inflammatory Activity | Inhibits production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | Various cellular models | patsnap.com |
| FSHD-Specific Activity | Decreased DUX4 target gene expression and markers of apoptosis. | FSHD patient-derived muscle cells (in vitro) | neurologylive.com |
| Cardiovascular Model Activity | Reduced angiotensin II-induced endothelial and organ damage. | Experimental models | fshdsociety.orgfulcrumtx.com |
Losmapimod Hydrochloride's Contribution to p38 MAPK Pathway Understanding
The extensive clinical investigation of losmapimod, despite not leading to an approved therapy, has significantly advanced the scientific community's understanding of the p38 MAPK pathway's role in human disease. By serving as a clinical tool, losmapimod has helped to test hypotheses about the pathway's function in a variety of complex conditions.
The trials in cardiovascular disease, for example, highlighted the complexities of targeting this pathway. The failure of losmapimod to reduce major ischemic events led to the hypothesis that a non-selective inhibition of both p38α and p38β might be suboptimal, as p38β could have protective, anti-apoptotic effects. alzdiscovery.org This has steered subsequent research towards developing more isoform-selective p38 inhibitors. alzdiscovery.org
In the field of FSHD, losmapimod was instrumental. Its development was predicated on the preclinical discovery linking p38 MAPK activity to the expression of the DUX4 gene. wikipedia.orgguidetopharmacology.org The clinical trials, particularly the Phase 2b ReDUX4 study, provided invaluable, albeit unexpected, insights. While the trial did not meet its primary endpoint of reducing DUX4-driven gene expression, it revealed the substantial variability and stochastic nature of DUX4 expression in the muscle tissue of affected individuals. musculardystrophynews.commusculardystrophynews.com This finding has profoundly impacted the design of future FSHD trials, emphasizing the need for more robust biomarkers and clinically meaningful functional endpoints rather than relying solely on a highly variable molecular target. musculardystrophynews.combiospace.com
Furthermore, the clinical studies generated a wealth of data on target engagement in human subjects, demonstrating that losmapimod could achieve dose-dependent concentrations in muscle tissue and inhibit the p38 pathway in both blood and muscle. nih.gov This pharmacokinetic and pharmacodynamic data is a crucial resource for the development of future p38 MAPK inhibitors.
Outlook for Future Academic and Preclinical Research on this compound
Following the disappointing results from the Phase 3 REACH trial in FSHD, which led to the suspension of the losmapimod development program, the compound's future has shifted from the clinical to the preclinical and academic arenas. musculardystrophynews.comfulcrumtx.com The extensive safety and tolerability data, gathered from over 3,600 individuals across numerous trials, makes losmapimod a well-characterized and valuable tool for research. wikipedia.orgfulcrumtx.com
A primary focus for future academic research will be to dissect the discrepancy between the promising preclinical data and the clinical outcomes, particularly in FSHD. nih.gov Investigations are needed to understand why the clear suppression of DUX4 expression in vitro did not translate to the clinical setting. neurologylive.commusculardystrophynews.com Research into the differences between immature muscle cells used in preclinical work and mature muscle in adult patients may yield critical insights. nih.gov
Losmapimod can also be used as a chemical probe to further explore the distinct and overlapping functions of p38α and p38β in health and disease. Such studies could help clarify the potential therapeutic consequences of inhibiting one or both isoforms. The compound's well-documented effects on the innate immune system and inflammatory responses also open avenues for its use in models of other stress-related or inflammatory conditions. fshdsociety.org
Finally, the rich datasets generated from the large-scale clinical trials represent a valuable resource for retrospective analysis. Mining this data could help identify potential patient subgroups, genetic modifiers, or specific disease characteristics that may influence the response to p38 MAPK inhibition, thereby guiding future therapeutic strategies that target this complex and centrally important signaling pathway.
| Research Area | Key Question/Objective | Rationale | Citation |
|---|---|---|---|
| Translational Science | Investigate the discrepancy between in vitro efficacy (e.g., DUX4 suppression) and in vivo clinical trial results. | To understand the failure to translate preclinical findings and improve future drug development. | musculardystrophynews.comnih.gov |
| Basic Science/Chemical Biology | Use losmapimod as a chemical probe to delineate the specific roles of p38α vs. p38β isoforms. | To refine targeting of the p38 MAPK pathway and avoid potential off-target or counterproductive effects. | alzdiscovery.org |
| New Disease Models | Explore the effects of losmapimod in other preclinical models of inflammatory or stress-related diseases. | The compound is a well-characterized p38 inhibitor with extensive safety data, making it a reliable research tool. | patsnap.comfshdsociety.org |
| Data Mining & Biomarker Discovery | Conduct retrospective analyses of clinical trial data to identify potential responder subgroups or new biomarkers. | Leverage the large existing datasets to inform future trial designs and patient stratification. | musculardystrophynews.com |
Q & A
Q. What is the mechanistic rationale for targeting p38 α/β MAPK with losmapimod in facioscapulohumeral muscular dystrophy (FSHD)?
Losmapimod inhibits p38 α/β mitogen-activated protein kinase (MAPK), a signaling pathway implicated in FSHD pathogenesis. Overexpression of DUX4, a key driver of FSHD, activates p38 MAPK, leading to muscle degeneration and fat infiltration. By blocking p38, losmapimod aims to reduce inflammation, apoptosis, and fibrosis in skeletal muscle . Preclinical studies demonstrated that p38 inhibition suppresses DUX4-mediated toxicity, supporting its therapeutic potential .
Q. What safety and tolerability data exist for losmapimod across clinical trials?
Losmapimod has been evaluated in >3,600 subjects, including FSHD patients. Phase I/II trials reported mild-to-moderate adverse events (e.g., headache, gastrointestinal disturbances), with no severe or treatment-related serious adverse events. Long-term open-label extensions (up to 96 weeks) confirmed sustained tolerability . Population pharmacokinetic analyses showed no need for dose adjustments based on age, sex, or body weight .
Q. What are the primary therapeutic areas under investigation for losmapimod?
While initially explored for chronic obstructive pulmonary disease (COPD) and cardiovascular conditions, losmapimod’s development has focused on FSHD. Phase II/III trials in FSHD (e.g., ReDUX4, REACH) prioritized functional endpoints like Reachable Workspace (RWS) and muscle fat fraction . Earlier COPD trials showed no significant improvement in endothelial function, halting further development for this indication .
Advanced Research Questions
Q. How do pharmacokinetic/pharmacodynamic (PK/PD) models inform losmapimod dosing regimens?
A direct-link Imax model correlates losmapimod plasma concentrations with inhibition of phosphorylated HSP27 (pHSP27), a biomarker of p38 activity. The estimated IC50 (37.4 ng/mL) and Imax (80% inhibition) guided twice-daily oral dosing (7.5 mg) to maintain therapeutic plasma levels. Intravenous administration showed rapid absorption (Tmax = 0.5–1.5 hr), supporting oral bioavailability .
Q. What methodological challenges arose in reconciling Phase 2 (ReDUX4) and Phase 3 (REACH) trial outcomes for FSHD?
The Phase 2 ReDUX4 trial reported improved RWS in treated vs. declining placebo groups, but Phase 3 REACH failed to meet its primary endpoint (relative surface area at week 48). Contradictions include placebo group improvements in REACH, inconsistent with natural history data. Methodological differences include larger sample size, broader geographic recruitment, and longer follow-up in REACH, which may have introduced heterogeneity .
Q. How were efficacy endpoints optimized in FSHD trials to address disease heterogeneity?
Phase 2 ReDUX4 validated RWS as a sensitive functional endpoint, while Phase 3 REACH incorporated structural endpoints (MRI-based muscle fat fraction) and patient-reported outcomes. Subgroup analyses prespecified in REACH aimed to identify responders, though no significant differences were detected .
Q. What statistical approaches are recommended for interpreting contradictory data between open-label extensions (OLEs) and randomized trials?
OLEs (e.g., ReDUX4 extension) showed sustained benefits but lack control groups, complicating causal inference. Bayesian hierarchical models or propensity score matching could adjust for selection bias (e.g., placebo crossover in OLEs). Sensitivity analyses comparing OLE participants to natural history cohorts may contextualize long-term efficacy .
Q. What is the role of HSP27 phosphorylation as a pharmacodynamic biomarker in losmapimod trials?
pHSP27 inhibition correlates with losmapimod plasma concentrations and p38 activity. Phase I studies established a temporal relationship between losmapimod administration and pHSP27 reduction, supporting its use as a target engagement biomarker. However, variability in tissue-specific p38 signaling limits its utility as a standalone efficacy predictor .
Data Contradiction and Analytical Considerations
Q. How can researchers address discrepancies between natural history studies and clinical trial placebo groups?
Natural history studies (e.g., >5 years of FSHD data) show progressive RWS decline, yet REACH placebo groups exhibited unexpected improvements. Potential confounders include trial participation effects (e.g., physical therapy adherence) or unblinding. Stratified randomization and mixed-effects models adjusting for baseline covariates (e.g., disease duration, genetic severity) are critical for isolating treatment effects .
Q. What lessons can be drawn from losmapimod’s failure in Phase 3 despite promising Phase 2 data?
Key factors include:
- Endpoint selection: Functional endpoints (RWS) may lack sensitivity in heterogeneous populations. Composite endpoints incorporating structural and patient-reported outcomes are preferable.
- Trial design: Placebo responses in rare diseases necessitate adaptive designs or crossover protocols.
- Target validation: p38 inhibition may not fully address DUX4-driven pathology, warranting combination therapies .
Tables for Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
